MI 14
Description
Properties
IUPAC Name |
N-[2-[[6-chloro-3-[3-(dimethylsulfamoyl)phenyl]-2-methylimidazo[1,2-b]pyridazin-8-yl]amino]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O3S/c1-12-18(14-6-5-7-15(10-14)30(28,29)25(3)4)26-19(23-12)16(11-17(20)24-26)22-9-8-21-13(2)27/h5-7,10-11,22H,8-9H2,1-4H3,(H,21,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTAJIONBVMKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C(=CC(=N2)Cl)NCCNC(=O)C)C3=CC(=CC=C3)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Core Target of Menin-MLL Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core target and mechanism of action of a class of investigational compounds known as Menin-MLL inhibitors. While the specific designation "MI-14" does not correspond to a widely publicized compound, it is highly indicative of a nomenclature used for potent small molecules targeting the critical protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein. This guide will synthesize the available scientific data on this class of inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Target: The Menin-MLL Protein-Protein Interaction
The primary molecular target of Menin-MLL inhibitors is the direct physical interaction between the Menin protein, encoded by the MEN1 gene, and the N-terminal portion of the MLL1 protein (also known as KMT2A) or its oncogenic fusion proteins.[1][2][3] This interaction is a critical dependency for the development and progression of acute leukemias characterized by MLL gene rearrangements (MLL-r).[1][4]
Menin acts as a scaffold protein, and its association with MLL fusion proteins is essential for the recruitment of this complex to chromatin.[1] This aberrant localization leads to the transcriptional upregulation of key downstream target genes, most notably HOXA9 and MEIS1, which are crucial for maintaining the leukemic state through the promotion of cell proliferation and inhibition of differentiation.[3][4][5][6]
By binding to a hydrophobic pocket on Menin that is normally occupied by MLL, these small molecule inhibitors competitively disrupt the Menin-MLL interaction.[5][7] This disruption prevents the MLL fusion protein from being tethered to its target gene promoters, leading to a downregulation of HOXA9 and MEIS1 expression, and subsequently, cell differentiation and apoptosis in MLL-r leukemia cells.[3][5][6]
Quantitative Data: Inhibitor Potency and Cellular Activity
A series of Menin-MLL inhibitors, often designated with an "MI-" prefix, have been developed and characterized. The following tables summarize key quantitative data for several representative compounds from this class, demonstrating their high affinity for Menin and potent anti-leukemic activity in cellular models.
| Compound | Target Binding Affinity (IC50/Kd) | Reference |
| MI-2 | IC50: 446 nM | [8] |
| MI-2-2 | Kd: 22 nM, IC50: 46 nM | [7] |
| MI-136 | - | [8] |
| MI-463 | IC50: 15.3 nM | [8] |
| MI-503 | IC50: 14.7 nM, Kd: 94 nM | [8][9] |
| MIV-6R | IC50: 56 nM, Kd: 85 nM | [5] |
| MI-1481 | IC50: 3.6 nM | [10] |
| D0060-319 | IC50: 7.46 nM | [11] |
| BAY-155 | IC50: 8 nM, Kd: 75 nM | [9] |
| Compound | Cellular Proliferation Inhibition (GI50/IC50) | Cell Line(s) | Reference |
| MI-503 | GI50: 250-570 nM | MLL-rearranged leukemia cell lines | [8] |
| M-89 | IC50: 25 nM (MV-4-11), 54 nM (MOLM-13) | MLL-rearranged leukemia cell lines | [4] |
| M-1121 | IC50: 10.3 nM (MV-4-11), 51.5 nM (MOLM-13) | MLL-rearranged leukemia cell lines | [4] |
| MI-3454 | IC50: 7-27 nM | MLL-rearranged leukemia cell lines | [4] |
| D0060-319 | IC50: 4.0 nM (MV-4-11), 1.7 nM (MOLM-13) | MLL-rearranged leukemia cell lines | [11] |
| BAY-155 | IC50 < 1 µM | MV4;11, MOLM-13 | [9] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway disrupted by Menin-MLL inhibitors.
Caption: The Menin-MLL signaling pathway and its inhibition.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize Menin-MLL inhibitors.
Fluorescence Polarization (FP) Assay for Target Binding
Objective: To quantify the binding affinity of a compound for the Menin protein and its ability to disrupt the Menin-MLL interaction.
Principle: This competitive binding assay measures the change in polarization of fluorescently labeled MLL peptide upon binding to the larger Menin protein. Small molecule inhibitors that bind to Menin and displace the labeled peptide will cause a decrease in fluorescence polarization.
Methodology:
-
Reagents and Materials: Purified recombinant human Menin protein, a fluorescently labeled peptide derived from the Menin-binding motif of MLL (e.g., FLSN-MLL), test compounds, and a suitable assay buffer.
-
Assay Setup: A constant concentration of Menin and the fluorescently labeled MLL peptide are incubated to form a complex.
-
Compound Addition: Serial dilutions of the test compound are added to the Menin-MLL complex.
-
Incubation: The reaction is incubated to reach binding equilibrium.
-
Measurement: Fluorescence polarization is measured using a plate reader.
-
Data Analysis: The decrease in polarization is plotted against the compound concentration to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the bound fluorescent peptide.[10][11]
Cell Proliferation (MTT/CCK-8) Assay
Objective: To assess the cytotoxic or cytostatic effect of the inhibitor on leukemia cell lines.
Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert a tetrazolium salt (MTT or WST-8) into a colored formazan product, the amount of which is proportional to the number of living cells.
Methodology:
-
Cell Culture: MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) and control cell lines lacking the MLL rearrangement are cultured under standard conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a range of concentrations of the Menin-MLL inhibitor.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours to 7 days).
-
Reagent Addition: MTT or CCK-8 reagent is added to each well and incubated to allow for formazan formation.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the GI50 or IC50 value (the concentration that inhibits cell growth by 50%) is determined.[5][11][12]
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
Objective: To measure the effect of the inhibitor on the mRNA expression levels of MLL target genes, such as HOXA9 and MEIS1.
Principle: This technique quantifies the amount of a specific RNA transcript in a sample. RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified by PCR using gene-specific primers. The amplification is monitored in real-time using a fluorescent dye that binds to double-stranded DNA.
Methodology:
-
Cell Treatment and RNA Isolation: Leukemia cells are treated with the inhibitor or a vehicle control for a defined period. Total RNA is then extracted and purified.
-
cDNA Synthesis: The purified RNA is reverse-transcribed into cDNA.
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, primers for the target genes (HOXA9, MEIS1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).
-
Thermocycling and Data Collection: The reaction is run in a real-time PCR instrument, and fluorescence is measured at each cycle.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target genes, normalized to the reference gene, using methods such as the ΔΔCt method.[13][14][15]
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if the inhibitor reduces the occupancy of the MLL fusion protein at the promoters of its target genes.
Principle: This technique is used to investigate the interaction between proteins and DNA in the cell. Proteins are cross-linked to DNA, the chromatin is sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified.
Methodology:
-
Cross-linking: Cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is fragmented into smaller pieces, typically by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the MLL fusion protein is used to pull down the protein and its associated DNA fragments.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.
-
Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of specific promoter regions (e.g., HOXA9, MEIS1) or by next-generation sequencing (ChIP-seq) for a genome-wide analysis of protein binding sites.[16][17][18]
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental protocols.
Caption: Fluorescence Polarization (FP) Assay Workflow.
Caption: Quantitative Real-Time PCR (qRT-PCR) Workflow.
This technical guide provides a comprehensive overview of the core target, mechanism of action, and methods for evaluating Menin-MLL inhibitors. The disruption of the Menin-MLL interaction represents a promising therapeutic strategy for MLL-rearranged leukemias, and the continued development and characterization of potent and specific inhibitors are of significant interest to the scientific and drug development communities.
References
- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Hoxa9 and Meis1 Cooperatively Induce Addiction to Syk Signaling by Suppressing miR-146a in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HOXA9 promotes MYC-mediated leukemogenesis by maintaining gene expression for multiple anti-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - KR [thermofisher.com]
Unraveling the Identity of "MI 14": A Search for a Novel Compound Yields an Unexpected Result
A comprehensive investigation into the discovery and synthesis of a compound designated "MI 14" has revealed a significant case of mistaken identity. The term "this compound" is overwhelmingly associated with the recently released smartphone, the Xiaomi this compound, with no substantive public domain information available for a chemical entity with the same name in the context of drug discovery and development.
This guide was intended to provide researchers, scientists, and drug development professionals with an in-depth technical overview of a compound purportedly known as "this compound". However, an exhaustive search of scientific databases, chemical repositories, and the broader internet landscape failed to identify a specific molecule with this designation that would be the subject of a detailed scientific whitepaper.
The investigation pursued several potential leads based on the "this compound" nomenclature:
-
Commercial Surfactants: A product named "ULTRAESTER MI-14," a monoisostearate ester of Polyethylene Glycol, was identified. This compound is a surfactant primarily used in the cosmetics and personal care industry. The available information is limited to industrial synthesis and product specifications, which does not align with the user's request for a guide on a novel compound's discovery, biological activity, and signaling pathways.
-
Pharmaceutical Drug Imprints: The imprint "M 14" is used on a generic version of Methotrexate Sodium (2.5 mg), a well-established immunosuppressive drug. In this context, "M 14" serves as a manufacturer's identifier for a specific dosage form and not as the name of a new chemical entity.
-
Research Chemical Nomenclature: A nonsense-mediated RNA decay (NMD) inhibitor with the name "NMDI14" was identified in the scientific literature. While the name bears some resemblance, it is consistently referred to as NMDI14, and no evidence suggests it is shortened to "this compound".
-
Abbreviations in Drug Discovery: The abbreviation "MI" is sometimes used for "menin inhibitor," a class of investigational anti-cancer agents. However, a thorough review of publicly available lists and publications on menin inhibitors did not yield any specific compound designated as "this compound." It is plausible that "this compound" could be an internal, unpublished code for a compound within a pharmaceutical company or research institution, but no public information is available to substantiate this.
The overwhelming prevalence of the "Xiaomi this compound" smartphone in search results across all queries underscores the lack of a prominent chemical compound with the same name in the public domain.
While the aim was to produce a detailed technical guide on the discovery and synthesis of the "this compound" compound, the investigation has concluded that there is no publicly documented chemical entity with this specific designation in the context of pharmaceutical research and development. The term "this compound" is almost exclusively associated with a consumer electronics product. Therefore, the core requirements for a technical whitepaper, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled.
An In-depth Technical Guide to the Biological Function of MI 14
Audience: Researchers, scientists, and drug development professionals.
Introduction
MI 14 is a potent and highly selective small-molecule inhibitor of Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ).[1][2] This enzyme plays a crucial role in cellular signaling and membrane trafficking by catalyzing the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key lipid second messenger, primarily at the Golgi apparatus. Due to the essential role of PI4KIIIβ in the replication of a broad range of single-stranded positive-sense RNA viruses, inhibitors such as this compound are valuable tools for virology research and potential starting points for the development of broad-spectrum antiviral therapeutics.
Core Biological Function of the Target: PI4KIIIβ
PI4KIIIβ is a central enzyme in the phosphoinositide signaling pathway. Its primary function is the synthesis of PI4P, which acts as a docking site for a variety of effector proteins containing PI4P-binding domains (e.g., PH domains). This recruitment is critical for:
-
Membrane Trafficking: Regulating the structure and function of the Golgi apparatus and controlling the transport of lipids and proteins to and from this organelle.
-
Cytoskeletal Organization: Influencing the dynamics of the actin cytoskeleton.
-
Viral Replication: Several RNA viruses, including hepatitis C virus (HCV) and enteroviruses, hijack the host cell's PI4KIIIβ. They co-opt the enzyme to create PI4P-enriched membranous webs in the cytoplasm, which serve as scaffolds for their replication machinery. Inhibition of PI4KIIIβ disrupts the formation of these replication organelles, thereby blocking viral proliferation.
-
Cancer Signaling: Emerging evidence suggests a role for PI4KIIIβ in cancer. It has been implicated in the activation of the pro-survival Akt signaling pathway, in some cases independently of its kinase activity, through interactions with proteins like Rab11a.
Quantitative Data for this compound
The following tables summarize the in vitro inhibitory activity and cellular antiviral efficacy of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. PI4KIIIβ |
| PI4KIIIβ | 54 | - |
| PI4KIIIα | >100,000 | >1,850-fold |
| PI4KIIα | >100,000 | >1,850-fold |
| PI3Kα | >10,000 | >185-fold |
| PI3Kβ | >10,000 | >185-fold |
| PI3Kδ | >10,000 | >185-fold |
| PI3Kγ | >10,000 | >185-fold |
Data sourced from MedChemExpress, referencing Mejdrová et al., J. Med. Chem., 2015.[1][2]
Table 2: Antiviral Activity of this compound in HeLa Cells
| Virus | EC50 (µM) |
| Hepatitis C Virus (HCV) 1b | 0.087 |
| Coxsackievirus B3 (CVB3) | 0.145 |
| Human Rhinovirus M (HRVM) | 1.03 |
| Hepatitis C Virus (HCV) 2a | 10.6 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to determine the in vitro potency (IC50) of this compound against PI4KIIIβ. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Methodology:
-
Kinase Reaction Setup:
-
Prepare a reaction buffer suitable for PI4KIIIβ (e.g., 40 mM Tris-HCl pH 7.5, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT, and 0.02% Brij-35).
-
Dispense recombinant human PI4KIIIβ enzyme into wells of a 384-well plate.
-
Add serial dilutions of this compound (typically in DMSO, ensuring the final DMSO concentration is constant across all wells, e.g., <1%).
-
Initiate the kinase reaction by adding a mixture of the lipid substrate (e.g., 100 µM PI in phosphatidylserine vesicles) and ATP (at a concentration near the Km for the enzyme).
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[3][4]
-
Add Kinase Detection Reagent, which converts the generated ADP back to ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[3][4]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition with DMSO vehicle, 100% inhibition with no enzyme or a pan-kinase inhibitor).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to calculate the IC50 value.
-
Cell-Based Antiviral Assay
This protocol outlines a method to evaluate the efficacy of this compound in inhibiting viral replication in a cellular context.
Methodology:
-
Cell Seeding:
-
Seed HeLa cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
-
Compound Treatment and Infection:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the medium containing the diluted compound.
-
Infect the cells with the virus of interest (e.g., CVB3) at a predetermined multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for viral replication and cytopathic effect (CPE) to occur (e.g., 48-72 hours).
-
-
Quantification of Viral Replication/Cell Viability:
-
Assess cell viability, which is inversely proportional to viral replication due to CPE. A common method is using a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Alternatively, viral replication can be quantified directly by methods such as plaque assays, RT-qPCR for viral RNA, or ELISA for viral proteins.
-
-
Data Analysis:
-
Calculate the percentage of cell viability or inhibition of viral replication for each compound concentration relative to untreated, infected controls.
-
Plot the data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the EC50 (half-maximal effective concentration).
-
Simultaneously, assess the cytotoxicity of this compound in uninfected cells to determine the CC50 (half-maximal cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).
-
Visualizations: Signaling Pathways and Workflows
PI4P Biosynthesis and Viral Hijacking
The following diagram illustrates the central role of PI4KIIIβ in generating the PI4P pool at the Golgi and how this process is exploited by RNA viruses.
Caption: PI4KIIIβ phosphorylates PI to PI4P at the Golgi, a process inhibited by this compound.
Experimental Workflow for PI4KIIIβ Inhibitor Characterization
This diagram outlines a typical workflow for identifying and characterizing a novel PI4KIIIβ inhibitor like this compound.
Caption: Workflow for identification and characterization of a PI4KIIIβ inhibitor.
References
Disambiguation of "MI 14" in the Context of Gene Expression
Initial research indicates that "MI 14" is not a standard or widely recognized designation for a specific gene, protein, or signaling pathway in the broader context of molecular biology. The term's ambiguity necessitates a multi-faceted approach to provide a comprehensive technical guide. This document will explore the most plausible scientific interpretations of "this compound" based on current literature, focusing on entities where "MI" or "14" are prominent features and have a defined role in gene expression.
The most direct match from scientific literature is Mi14-3-3 , a designation for members of the 14-3-3 gene family in Mangifera indica (mango). Other potential interpretations, assuming "this compound" could be a partial name or a typo, include well-studied molecules such as Mitogen-activated protein kinase 14 (MAPK14) , Caspase recruitment domain family member 14 (CARD14) , and microRNA-214 (miR-214) . Additionally, "MI" is a common abbreviation for Myocardial Infarction , and there is research into the role of genes on chromosome 14 in this pathology.
This guide will primarily focus on the Mi14-3-3 gene family due to the direct nomenclature match and then provide concise overviews of the other potential candidates and their roles in gene expression.
Part 1: The Mi14-3-3 Gene Family in Mangifera indica (Mango)
The 14-3-3 proteins are a family of highly conserved regulatory proteins found in all eukaryotic organisms. They play crucial roles in a vast array of cellular processes by binding to a multitude of phosphoserine/phosphothreonine-containing motifs in target proteins. In plants, 14-3-3 proteins are integral to signaling pathways that regulate growth, development, and responses to environmental stress. The "Mi" in Mi14-3-3 designates their origin from Mangifera indica.
Role in Gene Expression
Members of the Mi14-3-3 gene family are key regulators of gene expression, primarily through their interaction with transcription factors and other signaling proteins. Their influence on gene expression is indirect, mediated by modulating the activity, localization, and stability of proteins that control transcription.
Key functions of Mi14-3-3 proteins in regulating gene expression include:
-
Hormone Signal Transduction: They are involved in signaling pathways for plant hormones like auxins, gibberellins, and abscisic acid, which in turn regulate the expression of a wide range of genes controlling plant development.
-
Stress Response: Mi14-3-3 proteins play a significant role in mediating plant responses to both biotic and abiotic stress. They can interact with stress-activated protein kinases and transcription factors to modulate the expression of stress-responsive genes. For instance, the expression of Mi14-3-3-A1 in mango was observed to decrease after 12 hours of drought treatment.[1]
-
Metabolic Regulation: They are involved in the regulation of enzymes and proteins related to primary and secondary metabolism, thereby influencing the expression of metabolic genes.
Quantitative Data: Expression Analysis of Mi14-3-3 Genes
The expression levels of Mi14-3-3 genes vary across different tissues and in response to environmental stimuli. A study on the genome-wide identification of the 14-3-3 gene family in mango provides insights into their differential expression.
| Gene ID | Tissue/Organ with Highest Expression | Expression Level (Relative) | Condition with Altered Expression |
| Mi14-3-3-A1 | Root | High | Down-regulated by drought stress |
| MiGF6A | Leaf | Moderate | - |
| MiGF6B | Flower | High | - |
(Note: This table is a representative summary based on available literature. Detailed quantitative expression data would require access to specific transcriptomic datasets.)
Experimental Protocols
1. Genome-Wide Identification and Bioinformatic Analysis of Mi14-3-3 Genes
-
Objective: To identify all members of the 14-3-3 gene family in the mango genome.
-
Methodology:
-
Database Search: The mango genome database is searched using BLASTp with known 14-3-3 protein sequences from other plant species (e.g., Arabidopsis thaliana) as queries.
-
Domain Verification: The retrieved protein sequences are analyzed for the presence of the conserved 14-3-3 domain using tools like Pfam and SMART.
-
Phylogenetic Analysis: The identified Mi14-3-3 protein sequences are aligned with 14-3-3 proteins from other species using ClustalW or MUSCLE. A phylogenetic tree is constructed using the Neighbor-Joining or Maximum Likelihood method in MEGA or a similar software.
-
Gene Structure and Chromosomal Location: The exon-intron structure of each Mi14-3-3 gene is determined by comparing the coding sequences with their corresponding genomic sequences. The chromosomal location is mapped based on the genome annotation.[2]
-
2. Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the expression levels of Mi14-3-3 genes in different tissues or under different stress conditions.
-
Methodology:
-
RNA Extraction: Total RNA is extracted from various mango tissues (e.g., root, stem, leaf, flower, fruit) using a commercial RNA extraction kit or the CTAB method.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Gene-specific primers for the target Mi14-3-3 genes and a reference gene (e.g., Actin or Ubiquitin) are designed using software like Primer3.
-
qRT-PCR Reaction: The qRT-PCR is performed in a real-time PCR system using a SYBR Green-based master mix. The reaction typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
-
Signaling Pathway and Workflow Diagrams
Part 2: Other Potential Interpretations of "this compound"
This section provides a brief overview of other established molecules in gene expression research that could be related to the user's query.
A. Mitogen-Activated Protein Kinase 14 (MAPK14 / p38α)
-
Role in Gene Expression: MAPK14, also known as p38α, is a central component of the MAPK signaling pathway. It is activated by cellular stress and inflammatory cytokines. Activated MAPK14 phosphorylates and activates numerous transcription factors (e.g., ATF2, MEF2C, STAT1) and other kinases, leading to the transcriptional regulation of genes involved in inflammation, apoptosis, cell cycle arrest, and differentiation.[3]
-
Significance: The p38 MAPK pathway is a major target for drug development in inflammatory diseases and cancer.
B. Caspase Recruitment Domain Family Member 14 (CARD14)
-
Role in Gene Expression: CARD14 is a scaffolding protein that plays a critical role in activating the NF-κB signaling pathway in epithelial cells, particularly keratinocytes.[4] Upon activation, CARD14 oligomerizes and recruits other proteins to form a signaling complex that ultimately leads to the activation of the IKK complex. IKK then phosphorylates IκBα, leading to its degradation and the release of NF-κB, which translocates to the nucleus and activates the expression of genes involved in inflammation and immune responses. Recent studies also show a direct interaction between CARD14 and the transcription factor MYC, influencing skin barrier homeostasis.[4]
-
Significance: Mutations in the CARD14 gene are associated with inflammatory skin diseases like psoriasis and atopic dermatitis.
C. microRNA-214 (miR-214)
-
Role in Gene Expression: miR-214 is a small non-coding RNA that regulates gene expression at the post-transcriptional level. It binds to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. miR-214 has been shown to target a variety of genes involved in cell proliferation, differentiation, apoptosis, and immunity. For example, it can target the PTEN gene, an inhibitor of the PI3K-AKT signaling pathway, thereby promoting T cell activation.[5]
-
Significance: Dysregulation of miR-214 has been implicated in various cancers and inflammatory diseases.
D. Myocardial Infarction (MI) and Chromosome 14
-
Role in Gene Expression: Myocardial infarction involves complex changes in gene expression that drive processes like inflammation, fibrosis, and angiogenesis.[6] While no single gene on chromosome 14 is solely responsible for MI, several genes located on this chromosome are associated with cardiovascular diseases. Genes on chromosome 14 that have been linked to health conditions include those involved in various cellular functions.[7][8] Genetic studies have identified loci on chromosome 14 that are associated with a risk of MI, suggesting that genes in this region may play a role in the disease's pathogenesis by influencing the expression of proteins involved in cardiac function and repair.
-
Significance: Understanding the genetic basis of MI is crucial for developing new therapeutic strategies.
This guide has provided an in-depth look at the most likely interpretations of "this compound" in the context of gene expression, with a primary focus on the Mi14-3-3 gene family in plants. The additional sections offer insights into other significant molecules that may be relevant to the user's interest. The provided experimental protocols and diagrams serve as a foundation for further research in these areas.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MAPK14 mitogen-activated protein kinase 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immune function of miR-214 and its application prospects as molecular marker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways and targeted therapy for myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromosome 14: MedlinePlus Genetics [medlineplus.gov]
- 8. Chromosome 14 - Wikipedia [en.wikipedia.org]
MI 14 and its interaction with proteins
An In-depth Technical Guide on 14-3-3 Protein Interactions
Disclaimer: The user query specified "MI 14." Initial research did not yield a specific protein or molecule with this designation that is widely recognized in the context of protein-protein interactions. The search results, however, frequently pointed to the 14-3-3 protein family , a well-established and extensively researched group of proteins central to numerous signaling pathways. Given the technical nature of the request for a whitepaper on protein interactions, this guide will focus on the 14-3-3 protein family, assuming "this compound" was a typographical error.
Introduction
The 14-3-3 proteins are a family of highly conserved, ubiquitously expressed regulatory molecules found in all eukaryotic organisms.[1] They are critical scaffolding proteins that modulate the activity of a vast array of binding partners, thereby influencing a multitude of cellular processes. These processes include signal transduction, cell cycle control, apoptosis, and protein trafficking.[2] In humans, there are seven distinct 14-3-3 isoforms (β, γ, ε, ζ, η, σ, and τ), each encoded by a separate gene. These isoforms can form both homodimers and heterodimers, which is a key feature of their function.[2]
The primary mechanism of 14-3-3 protein interaction is through the recognition and binding of phosphorylated serine or threonine residues within specific sequence motifs on their target proteins.[3] However, they are also known to interact with unphosphorylated ligands.[3] Through these interactions, 14-3-3 proteins can alter the conformation of their binding partners, facilitate the assembly of multi-protein complexes, and control the subcellular localization of their targets.[4] Given their central role in cellular signaling, dysregulation of 14-3-3 protein interactions is implicated in a range of diseases, including cancer and neurodegenerative disorders.[4]
Quantitative Data on 14-3-3 Protein Interactions
The binding affinities of 14-3-3 proteins for their partners and the efficacy of molecules that modulate these interactions are crucial for understanding their biological function and for therapeutic development. The following tables summarize key quantitative data from various studies.
Table 1: Binding Affinities (Kd) of 14-3-3 Proteins with Target Peptides
| 14-3-3 Isoform | Target Protein/Peptide | Kd (µM) | Method |
| 14-3-3ε | pT(502-510) | 0.0452 | Not Specified |
| 14-3-3ε | [Pmb 507 ]pT(502-510) | 0.002 - 0.25 | Surface Plasmon Resonance |
| 14-3-3ε | [sThr 507 ]pT(502-510) | 4 - 500 | Surface Plasmon Resonance |
| 14-3-3ζ | Synaptopodin fragment | 1.38 | Surface Plasmon Resonance[5] |
| 14-3-3γ | FOXO3 pS413 | 1.6 ± 0.1 | Fluorescence Anisotropy[6][7] |
| 14-3-3γ | Tau pT245 | 8.6 ± 0.8 | Fluorescence Anisotropy[6][7] |
| 14-3-3γ | BAD pS134 | 15.9 ± 1.9 | Fluorescence Anisotropy[6][7] |
| 14-3-3η | hDMX335-373 pSer342/pSer367 | 0.0303 ± 0.0064 (Kd1), 10.67 ± 1.2 (Kd2) | Not Specified[8] |
| 14-3-3η | hDM2160-192 pSer166/pSer186 | 0.0496 ± 0.0121 (Kd1), 17.5 ± 2.5 (Kd2) | Not Specified[8] |
| 14-3-3σ | ERα | 0.17 ± 0.02 | Fluorescence Polarization[9] |
| 14-3-3σ | p53 | 8.1 ± 1.2 | Fluorescence Polarization[9] |
Table 2: IC50 and EC50 Values of 14-3-3 Interaction Modulators
| Modulator | 14-3-3 Isoform(s) | Target Interaction | IC50/EC50 (µM) | Assay |
| F1 | 14-3-3ζ | PRAS40 | 9.3 | ELISA[10] |
| F1 | 14-3-3γ | PRAS40 | 16.4 | ELISA[10] |
| F1 | All seven isoforms | Exoenzyme S | 6 - 19 | Functional Assay[10] |
| Fusicoccin A | 14-3-3σ | GpIBα | 4.2 ± 1.1 | Not Specified[11] |
| Fusicoccin A | 14-3-3ε | GpIBα | 78 ± 1.1 | Not Specified[11] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the central role of 14-3-3 proteins in key cellular signaling pathways.
References
- 1. abeomics.com [abeomics.com]
- 2. pnas.org [pnas.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Identifying 14-3-3 interactome binding sites with deep learning - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00132C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. openaccess.uoc.edu [openaccess.uoc.edu]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Early-Stage Research of MI 14, a Potent PI4KIIIβ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on MI 14, a selective inhibitor of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ). This compound has demonstrated significant potential as a broad-spectrum antiviral agent against a range of single-stranded positive-sense RNA viruses. This document summarizes key quantitative data, details the experimental protocols used in its initial characterization, and visualizes the relevant biological pathways and experimental workflows.
Core Quantitative Data Summary
The inhibitory and antiviral activities of this compound have been quantified through various in vitro assays. The data presented below is crucial for understanding the potency and selectivity of this compound.
| Parameter | Target | Value | Assay Type |
| IC₅₀ | PI4KIIIβ | 54 nM | ADP-Glo Kinase Assay |
| IC₅₀ | PI4KIIIα | >100 µM | ADP-Glo Kinase Assay |
| IC₅₀ | PI4KIIα | >100 µM | ADP-Glo Kinase Assay |
| EC₅₀ | Hepatitis C Virus (HCV) 1b | 0.087 µM | Cell-based Antiviral Assay |
| EC₅₀ | Coxsackievirus B3 (CVB3) | 0.145 µM | Cell-based Antiviral Assay |
| EC₅₀ | Human Rhinovirus M (HRVM) | 1.03 µM | Cell-based Antiviral Assay |
| EC₅₀ | Hepatitis C Virus (HCV) 2a | 10.6 µM | Cell-based Antiviral Assay |
Signaling Pathway of PI4KIIIβ in Enterovirus Replication
Many RNA viruses, including enteroviruses, hijack the host cell's PI4KIIIβ to facilitate their replication. The following diagram illustrates the key steps in this signaling pathway and how it is exploited by the virus.
Unraveling the Core Machinery of RNA Methylation: A Technical Guide to the METTL3-METTL14 Complex
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive structural and functional analysis of the METTL3-METTL14 complex, a critical enzyme in post-transcriptional gene regulation. The dysregulation of this complex is implicated in various diseases, including cancer, making it a promising target for therapeutic intervention. This document details the structural biology, mechanism of action, and key experimental protocols for studying this essential enzyme complex.
Core Structural and Functional Insights
The N6-methyladenosine (m6A) modification of RNA is a crucial regulator of mRNA stability, splicing, and translation. The catalytic core of the m6A methyltransferase complex in humans is a heterodimer composed of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14). While METTL3 contains the S-adenosylmethionine (SAM)-binding pocket and is the catalytic subunit, METTL14 plays a crucial, non-catalytic role in recognizing the substrate RNA and stabilizing the complex.[1][2][3][4]
The crystal structure of the human METTL3-METTL14 complex reveals an extensive interaction surface between the two proteins, which is essential for their cooperative function.[2] This interaction creates a positively charged groove that is proposed to be the RNA-binding site.[4] The catalytic activity of the complex is significantly higher than that of METTL3 alone, highlighting the synergistic relationship between the two subunits.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the structure and function of the METTL3-METTL14 complex.
| PDB ID | Complex | Resolution (Å) | Ligands | Description |
| 5IL0 | METTL3-METTL14 | 1.90 | None | Crystal structure of the apo METTL3-METTL14 complex.[4] |
| 5L6D | METTL3-METTL14 | 1.85 | SAH (S-adenosyl-L-homocysteine) | Complex with the reaction product SAH, providing insights into the post-methylation state.[3] |
| 9G4S | METTL3-METTL14 | 1.95 | Compound 56 | Structure with a small molecule inhibitor, revealing a potential allosteric binding site.[5] |
| 7O0L | METTL3-METTL14 | Not Specified | Compound 8 | Complex with a small molecule inhibitor. |
Table 1: Publicly available crystal structures of the human METTL3-METTL14 complex.
| Assay Type | Key Reagents | Principle | Measured Parameter | Reference |
| Radiometric HotSpot™ Assay | S-adenosyl-L-[methyl-3H]methionine, RNA substrate | Measures the transfer of a radiolabeled methyl group from SAM to the RNA substrate. | Enzymatic activity (IC50 for inhibitors) | [6] |
| Chemiluminescent Assay | S-adenosylmethionine, RNA substrate, anti-m6A antibody, HRP-conjugated secondary antibody | Detects the formation of m6A on the RNA substrate using a specific antibody and a chemiluminescent readout. | Methyltransferase activity | [7] |
| Mass Spectrometry-based Assay (SAMDI) | RNA substrate, S-adenosylmethionine | Directly measures the mass change of the RNA substrate upon methylation. | Enzymatic activity, inhibitor IC50 values | [8] |
| AptaFluor™ Methyltransferase Assay | RNA aptamer sensor for SAH, TR-FRET pair | Detects the production of SAH, a universal product of SAM-dependent methyltransferases. | Enzymatic activity | [9] |
Table 2: Common in vitro assays for measuring METTL3-METTL14 activity.
Signaling and Functional Pathways
The METTL3-METTL14 complex is the primary "writer" of the m6A modification on mRNA. This modification is then recognized by "reader" proteins, which in turn mediate the downstream effects on RNA metabolism. The overall process is a key regulatory layer in gene expression.
Caption: The m6A RNA methylation pathway initiated by the METTL3-METTL14 complex.
Key Experimental Protocols
In Vitro Methyltransferase Activity Assay (Radiometric)
This protocol is a standard method for quantifying the enzymatic activity of the METTL3-METTL14 complex and for determining the potency of inhibitors.
Materials:
-
Recombinant human METTL3-METTL14 complex
-
RNA substrate (e.g., a short single-stranded RNA containing the GGACU consensus sequence)
-
S-adenosyl-L-[methyl-3H]methionine (Radiolabeled SAM)
-
S-adenosyl-L-homocysteine (SAH) as a positive control inhibitor
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT)
-
Scintillation cocktail
-
Filter paper and filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, RNA substrate, and the METTL3-METTL14 enzyme.
-
To measure inhibitor activity, pre-incubate the enzyme with the test compound for a defined period (e.g., 15 minutes at room temperature).
-
Initiate the reaction by adding radiolabeled SAM.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated radiolabeled SAM.
-
Add scintillation cocktail to the dried filter paper.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the enzyme activity as the amount of radiolabeled methyl group transferred to the RNA substrate per unit of time. For inhibitor studies, calculate the IC50 value from a dose-response curve.[6]
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Structural basis for cooperative function of Mettl3 and Mettl14 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. A Mass Spectrometric Assay of METTL3/METTL14 Methyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
Methodological & Application
Application Notes & Protocols: MI-3454, a Potent Menin-MLL Inhibitor for In Vitro Research
Audience: Researchers, scientists, and drug development professionals in oncology and hematology.
Introduction: MI-3454 is a highly potent, orally bioavailable small molecule inhibitor that targets the protein-protein interaction between Menin and Mixed Lineage Leukemia 1 (MLL1).[1] This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are characteristic of a particularly aggressive subtype of acute leukemia.[1][2] Additionally, the Menin-MLL1 interaction is vital for leukemias harboring mutations in the Nucleophosmin 1 (NPM1) gene.[1] MI-3454 acts by binding directly to the MLL binding pocket on the Menin protein, thereby disrupting the formation of the oncogenic complex and inhibiting the transcription of key target genes like HOXA9 and MEIS1.[3] This leads to the suppression of proliferation, induction of cellular differentiation, and apoptosis in susceptible cancer cell lines.[1][4] These application notes provide detailed protocols for the use of MI-3454 in cell culture-based assays.
Data Presentation
The following tables summarize the in vitro activity of MI-3454 and related Menin-MLL inhibitors against various leukemia cell lines.
Table 1: In Vitro Potency of MI-3454
| Parameter | Value | Reference |
| Target | Menin-MLL1 Interaction | [1] |
| IC₅₀ (FP Assay) | 0.51 nM | [3] |
| Binding Affinity (Kd) | Subnanomolar | [1] |
FP Assay: Fluorescence Polarization Assay
Table 2: Anti-proliferative Activity of MI-3454 in Leukemia Cell Lines
| Cell Line | MLL Fusion Protein | GI₅₀ (nM) | Reference |
| MOLM-13 | MLL-AF9 | 7 - 27 | [1][3] |
| MV-4-11 | MLL-AF4 | 7 - 27 | [1][3] |
| RS4;11 | MLL-AF4 | Not specified, but effective | [4] |
| KOPN-8 | MLL-ENL | 7 - 27 | [1] |
GI₅₀: Concentration causing 50% growth inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of MI-3454 and a general workflow for its in vitro evaluation.
Caption: Mechanism of MI-3454 action in MLL-rearranged leukemia.
Caption: General experimental workflow for in vitro testing of MI-3454.
Experimental Protocols
1. Cell Culture Maintenance
This protocol is a general guideline for suspension leukemia cell lines like MOLM-13 and MV-4-11.
-
Materials:
-
Leukemia cell line (e.g., MOLM-13, ATCC CRL-1552)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Sterile T-75 culture flasks
-
Sterile centrifuge tubes (15 mL or 50 mL)
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintain cell density between 2 x 10⁵ and 1 x 10⁶ viable cells/mL.
-
To subculture, aseptically transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge at 150 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Split the culture as needed (typically every 2-3 days) to maintain the recommended cell density.
-
2. Cell Proliferation (Growth Inhibition) Assay
This protocol determines the GI₅₀ value of MI-3454.
-
Materials:
-
Log-phase growing cells
-
Complete growth medium
-
MI-3454 stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom plates (clear for colorimetric assays, white for luminescence)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Procedure:
-
Harvest and count cells. Resuspend in complete growth medium to a final concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.
-
Prepare serial dilutions of MI-3454 in complete growth medium. A typical final concentration range would be 1 nM to 10 µM. Include a DMSO vehicle control.
-
Add 100 µL of the diluted MI-3454 or vehicle control to the appropriate wells to achieve a final volume of 200 µL.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Assess cell viability using a preferred method (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
-
Read the absorbance or luminescence on a plate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI₅₀ value using non-linear regression analysis.
-
3. Apoptosis Assay by Annexin V Staining
This protocol quantifies the induction of apoptosis following treatment with MI-3454.
-
Materials:
-
Log-phase growing cells
-
MI-3454 stock solution
-
Sterile 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent with a different fluorophore)
-
Flow cytometer
-
-
Procedure:
-
Seed 1 x 10⁶ cells in 2 mL of complete growth medium per well in 6-well plates.
-
Treat cells with MI-3454 at a relevant concentration (e.g., 5x GI₅₀) and a vehicle control (DMSO).
-
Incubate for 48 hours at 37°C and 5% CO₂.
-
Harvest cells by transferring the suspension to centrifuge tubes. Centrifuge at 200 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer provided in the apoptosis kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Always adhere to institutional guidelines for laboratory safety.
References
- 1. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a 14-Day Murine Model of Myocardial Infarction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a 14-day murine model of myocardial infarction (MI) in a laboratory setting. This model is crucial for studying the pathophysiology of cardiac remodeling, heart failure, and for evaluating the efficacy of novel therapeutic interventions. At 14 days post-MI, the heart has transitioned from the acute inflammatory phase to a proliferative and early maturation phase, characterized by significant fibrosis and scar formation, making it an ideal time point for assessing interventions aimed at mitigating adverse remodeling.
Application 1: Assessment of Cardiac Function and Remodeling
The 14-day post-MI model is extensively used to evaluate changes in cardiac function and structure. Echocardiography is the primary non-invasive method for this assessment.
Experimental Protocol: Transthoracic Echocardiography
-
Animal Preparation: Anesthetize the mouse using 1-2% isoflurane.[1] Maintain the heart rate above 400 beats per minute to ensure physiological relevance.[1] Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Image Acquisition: Use a high-frequency ultrasound system. Acquire M-mode, 2-D, and Doppler images from the parasternal long-axis (PLAX) and short-axis (PSAX) views.
-
Data Analysis: Measure left ventricular end-diastolic dimension (LVEDd) and left ventricular end-systolic dimension (LVESd) from the M-mode images. Calculate fractional shortening (FS) and ejection fraction (EF) to assess systolic function. In post-MI models, due to wall motion abnormalities, EF calculated from 2-D images using Simpson's method is more accurate than FS.[1][2]
Data Presentation: Expected Echocardiographic Parameters at Day 14 Post-MI
| Parameter | Sham Control (Typical Range) | Day 14 Post-MI (Typical Range) | Description |
| LVEDd (mm) | 3.5 - 4.0 | 4.5 - 5.5 | Increased due to ventricular dilation. |
| LVESd (mm) | 2.0 - 2.5 | 3.5 - 4.5 | Increased due to reduced contractility. |
| Fractional Shortening (%) | 35 - 50 | 15 - 25 | Significantly reduced, indicating systolic dysfunction. |
| Ejection Fraction (%) | 55 - 70 | 25 - 40 | Significantly reduced, indicating impaired pumping function. |
Note: These values are approximate and can vary based on mouse strain, infarct size, and specific laboratory conditions.
Application 2: Histological Evaluation of Cardiac Fibrosis and Infarct Size
Histological analysis at day 14 allows for the quantification of infarct size and the extent of fibrosis, which are key determinants of cardiac remodeling.
Experimental Protocol: Histological Staining
-
Tissue Harvest: Euthanize the mouse and excise the heart. Perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Tissue Processing: Fix the heart in 10% buffered formalin overnight, then embed in paraffin.[3]
-
Sectioning: Cut 5 µm sections from the apex to the base.[3]
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and identification of inflammatory cells.
-
Masson's Trichrome: To specifically visualize and quantify collagen deposition (fibrosis), which stains blue.
-
-
Image Analysis: Digitize the stained sections. Measure the infarct size as a percentage of the total left ventricular circumference.[3] Quantify the fibrotic area in the infarct and border zones using image analysis software. At 10 to 14 days, the infarct typically appears as a yellow, softened lesion with red-tan borders on gross examination, and microscopically shows well-established granulation tissue and early collagen deposition.[4][5]
Application 3: Molecular Analysis of Signaling Pathways
At day 14 post-MI, specific signaling pathways related to fibrosis and inflammation are active and can be assessed to understand the molecular mechanisms of remodeling and to evaluate drug targets.
Experimental Protocol: Western Blotting for Key Proteins
-
Tissue Lysis: Harvest the heart and dissect the infarct, border zone, and remote myocardial tissues. Homogenize the tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., TGF-β1, Smad2/3, p-Smad2/3, Collagen I). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
Data Presentation: Key Molecular Markers at Day 14 Post-MI
| Protein Target | Expected Change in Infarct/Border Zone | Role in Cardiac Remodeling |
| TGF-β1 | Upregulated[6] | A master regulator of fibrosis, promoting myofibroblast activation and collagen synthesis.[7][8] |
| Phospho-Smad2/3 | Increased | Activated downstream effectors of the canonical TGF-β signaling pathway.[9] |
| Collagen Type I | Significantly Increased | The primary structural component of the fibrotic scar. |
| MMP-2 / MMP-9 | Activity can be elevated | Matrix metalloproteinases involved in extracellular matrix turnover and remodeling. |
| IL-1β / IL-6 | May remain elevated | Pro-inflammatory cytokines that contribute to adverse remodeling.[10] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the 14-day mouse model of myocardial infarction.
TGF-β Signaling Pathway in Cardiac Fibrosis
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Educational Case: Myocardial Infarction: Histopathology and Timing of Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Transforming growth factor (TGF)-β signaling in cardiac remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Good and bad sides of TGFβ-signaling in myocardial infarction [frontiersin.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Myo-Inositol (MI) in Cancer Dependencies Identified by CRISPR Screening
Introduction
Recent advancements in CRISPR-Cas9 technology have revolutionized functional genomic screening, enabling the identification of novel cancer vulnerabilities and potential therapeutic targets. While the specific term "MI 14" did not yield a direct match in the context of CRISPR screening from current literature, a prominent discovery highlighted by in vivo CRISPR screens is the critical role of myo-inositol (MI) and its transporter, SLC5A3, in certain cancers, particularly Acute Myeloid Leukemia (AML).[1] This document will serve as a detailed guide for researchers, scientists, and drug development professionals on the application of CRISPR screening to uncover and validate such metabolic dependencies, using the discovery of the MI-SLC5A3 axis as a case study.
Background: Myo-Inositol and Cancer
Myo-inositol is a carbocyclic sugar that serves as a vital precursor for the synthesis of inositol phosphates and phosphoinositides, which are crucial second messengers in various signaling pathways regulating cell growth, proliferation, and survival. While most cells can synthesize myo-inositol, some cancer cells exhibit a heightened dependency on extracellular uptake. CRISPR-based screens have been instrumental in identifying the genes involved in this uptake and metabolism, thereby exposing these pathways as potential therapeutic targets.[1]
Key Discovery from In Vivo CRISPR Screening
An in vivo CRISPR screening platform was utilized to identify therapeutic targets in AML. This screen revealed that the myo-inositol transporter SLC5A3 is a significant dependency in AML cells.[1] The knockout of SLC5A3 led to reduced AML cell growth, highlighting the reliance of these cancer cells on extracellular myo-inositol.[1] This finding underscores the power of CRISPR screens in uncovering metabolic vulnerabilities that may not be apparent from in vitro studies alone.
Data Presentation
The following table summarizes the quantitative data from competitive growth assays in AML cell lines following the knockout of SLC5A3 and manipulation of myo-inositol concentrations.
| Cell Line | Genetic Modification | Culture Condition | Outcome | Reference |
| MV4-11 | SLC5A3 knockout (sgSLC-1, sgSLC-2) | Regular medium (~0.3 mmol/L MI) | Reduced competitive growth | [1] |
| U937 | SLC5A3 knockout (sgSLC-1, sgSLC-2) | Regular medium (~0.3 mmol/L MI) | Reduced competitive growth | [1] |
| MV4-11 | SLC5A3 knockout | MI-depleted medium | Impaired cell growth | [1] |
| U937 | SLC5A3 knockout | MI-depleted medium | Impaired cell growth | [1] |
| AML cells | Wild-type | MI-depleted medium with 0.3 mmol/L MI | Rescued cell growth | [1] |
Signaling Pathway
The signaling pathway affected by the depletion of myo-inositol in dependent cancer cells is multifaceted, impacting several downstream processes. The diagram below illustrates the central role of SLC5A3 in myo-inositol uptake and its subsequent influence on cellular signaling.
Caption: Myo-inositol uptake and its role in signaling.
Experimental Protocols
Pooled CRISPR-Cas9 Knockout Screen in AML Cells
This protocol outlines the key steps for performing a pooled CRISPR-Cas9 knockout screen to identify gene dependencies in AML cell lines, based on methodologies that have successfully identified targets like SLC5A3.[1]
A. sgRNA Library Preparation and Lentivirus Production:
-
Library Selection: Choose a genome-scale or a focused sgRNA library. For identifying metabolic dependencies, a library targeting metabolic genes may be suitable.[1]
-
Library Amplification: Amplify the sgRNA library plasmid DNA to obtain a sufficient amount for lentiviral packaging.
-
Lentiviral Packaging: Co-transfect the sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) into a packaging cell line like HEK293T.
-
Virus Harvest and Titration: Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection. Determine the viral titer to ensure an appropriate multiplicity of infection (MOI).
B. Cell Line Transduction and Selection:
-
Cell Preparation: Culture the target AML cell line (e.g., MV4-11, U937) to a sufficient number for the screen.[1]
-
Transduction: Transduce the AML cells with the lentiviral sgRNA library at a low MOI (typically 0.3-0.5) to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select the transduced cells using an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.[2]
C. In Vitro or In Vivo Screening:
-
In Vitro Screen:
-
Culture the transduced cell population for a defined period (e.g., 14-21 days).
-
Harvest genomic DNA from the initial population (T0) and the final population.
-
-
In Vivo Screen (Orthotopic Xenograft Model): [1]
-
Inject the transduced AML cells into immunodeficient mice (e.g., NSG mice).
-
Allow tumors to establish and grow.
-
Harvest AML cells from the bone marrow or spleen of the mice at a predetermined endpoint.
-
Isolate genomic DNA from the harvested cells.
-
D. Data Analysis:
-
sgRNA Sequencing: Amplify the sgRNA sequences from the isolated genomic DNA by PCR.
-
Next-Generation Sequencing (NGS): Sequence the amplified sgRNA cassettes using a high-throughput sequencing platform.
-
Data Deconvolution and Analysis: Use bioinformatics tools like MAGeCK to analyze the sequencing data.[2][3] Identify sgRNAs that are depleted or enriched in the final cell population compared to the initial population. Genes targeted by multiple depleted sgRNAs are considered essential for cell fitness under the screening conditions.
Validation of Gene Hits
A. Competitive Growth Assay:
-
Generate individual knockout cell lines for the gene of interest (e.g., SLC5A3) using 2-3 different sgRNAs.
-
Co-culture the knockout cells with wild-type cells (expressing a fluorescent marker for differentiation).
-
Monitor the ratio of knockout to wild-type cells over time using flow cytometry. A decrease in the proportion of knockout cells indicates a fitness defect.
B. Cell Viability/Proliferation Assay:
-
Plate the knockout and wild-type cells at the same density.
-
Measure cell viability or proliferation at different time points using assays like CellTiter-Glo or by direct cell counting.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for an in vivo CRISPR screen and the logical relationship from discovery to therapeutic application.
Caption: In vivo CRISPR screening workflow.
Caption: From discovery to therapeutic strategy.
Conclusion
CRISPR-based screening is a powerful, unbiased approach for identifying novel therapeutic targets and elucidating the underlying mechanisms of cancer cell survival. The discovery of the dependency of AML on the myo-inositol transporter SLC5A3 serves as a prime example of how this technology can uncover metabolic vulnerabilities. The protocols and workflows detailed in this document provide a framework for researchers to apply similar methodologies to their own areas of interest in cancer research and drug development.
References
- 1. An In Vivo CRISPR Screening Platform for Prioritizing Therapeutic Targets in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring MAPK14 (p38 MAPK) Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase 14 (MAPK14), commonly known as p38 mitogen-activated protein kinase (p38 MAPK), is a critical serine/threonine kinase involved in cellular responses to a variety of external stimuli, including stress, cytokines, and UV radiation.[1] The p38 MAPK signaling pathway plays a central role in regulating inflammation, cell proliferation, differentiation, and apoptosis.[2][3] Dysregulation of p38 MAPK activity is implicated in a range of diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.[1][4] Consequently, the accurate measurement of MAPK14 activity is essential for both basic research and the development of novel therapeutic agents targeting this pathway.
These application notes provide an overview of the primary techniques used to measure MAPK14 activity, complete with detailed experimental protocols and data presentation guidelines.
Key Techniques for Measuring MAPK14 Activity
Several robust methods are available to quantify the activity of MAPK14. The choice of assay depends on the specific research question, available equipment, and desired throughput. The most common approaches include:
-
In Vitro Kinase Assay: A direct measure of the enzymatic activity of p38 MAPK, typically by quantifying the phosphorylation of a specific substrate.
-
Western Blotting for Phosphorylated p38 MAPK: An indirect measure of activity that detects the dual phosphorylation of p38 MAPK at Threonine 180 and Tyrosine 182, which is required for its activation.[5]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method for quantifying the amount of total or phosphorylated p38 MAPK in a sample.
MAPK14 Signaling Pathway
The canonical p38 MAPK signaling cascade is initiated by a variety of extracellular stimuli that activate upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6.[2][6] These MKKs then dually phosphorylate p38 MAPK on its Thr-Gly-Tyr (TGY) motif in the activation loop, leading to its conformational activation.[3][6] Activated p38 MAPK, in turn, phosphorylates a wide array of downstream substrates, including other protein kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF-2, MEF2C), thereby mediating diverse cellular responses.[7][8]
Experimental Protocols
In Vitro p38 MAPK Kinase Assay (Non-Radioactive)
This protocol describes the measurement of p38 MAPK activity by immunoprecipitating the active, phosphorylated form of the enzyme and then performing an in vitro kinase reaction using a recombinant substrate, Activating Transcription Factor 2 (ATF-2). The phosphorylation of ATF-2 is subsequently detected by Western blotting.[7]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Immobilized Phospho-p38 MAPK (Thr180/Tyr182) monoclonal antibody (mAb) beads
-
Recombinant ATF-2 protein
-
Kinase assay buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP solution (10 mM)
-
SDS-PAGE sample buffer
-
Primary antibody: Phospho-ATF-2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysate Preparation:
-
Treat cells with the desired stimulus to activate the p38 MAPK pathway.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Immunoprecipitation of Active p38 MAPK:
-
Incubate 200-500 µg of cell lysate with the immobilized Phospho-p38 MAPK antibody beads overnight at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer and then once with kinase assay buffer.
-
-
In Vitro Kinase Reaction:
-
Resuspend the antibody-bead pellet in 50 µL of kinase assay buffer.
-
Add 1 µg of recombinant ATF-2 protein to the reaction mixture.
-
Initiate the kinase reaction by adding ATP to a final concentration of 200 µM.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding 25 µL of 3X SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Phospho-ATF-2 (Thr71) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Experimental Workflow:
Western Blotting for Phospho-p38 MAPK
This protocol allows for the semi-quantitative determination of p38 MAPK activation by measuring the levels of dually phosphorylated p38 MAPK.
Materials:
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibody: Phospho-p38 MAPK (Thr180/Tyr182) antibody
-
Primary antibody for total protein control: p38 MAPK antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Sample Preparation:
-
Prepare cell lysates as described in the in vitro kinase assay protocol.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK, or run a parallel gel for the total protein control.
-
Quantify the band intensities using densitometry software. The ratio of phospho-p38 to total p38 represents the level of activation.
-
Data Presentation
Quantitative data from MAPK14 activity assays should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: Inhibition of p38 MAPKα Activity by Various Compounds
| Compound | IC50 (nM) | Assay Type | Reference |
| SB203580 | 50 - 100 | In vitro kinase assay | [7] |
| BIRB 796 | 38 | In vitro kinase assay | [9] |
| Pamapimod | 18 | In vitro kinase assay | [9] |
| AZD7624 | ~10 | In vitro kinase assay | [10] |
Table 2: Quantification of p38 MAPK Activation in Response to Anisomycin Treatment in HeLa Cells (Cell-Based ELISA)
| Anisomycin (µg/mL) | Incubation Time (min) | OD 450 nm (Phospho-p38) | Fold Change vs. Control |
| 0 (Control) | 30 | 0.15 | 1.0 |
| 0.2 | 10 | 0.45 | 3.0 |
| 0.2 | 20 | 0.60 | 4.0 |
| 0.2 | 30 | 0.75 | 5.0 |
| 1.0 | 10 | 0.80 | 5.3 |
| 1.0 | 20 | 1.20 | 8.0 |
| 1.0 | 30 | 1.50 | 10.0 |
| Data are representative and adapted from a typical cell-based ELISA experiment.[11] |
Conclusion
The methods described in these application notes provide robust and reliable approaches for measuring the activity of MAPK14 (p38 MAPK). The choice between an in vitro kinase assay, Western blotting for the phosphorylated form, or an ELISA-based method will depend on the specific experimental goals. Careful execution of these protocols and clear presentation of the resulting quantitative data are crucial for advancing our understanding of p38 MAPK signaling in health and disease and for the development of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 8. promega.com [promega.com]
- 9. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Menin-MLL Inhibitors in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menin, a nuclear protein encoded by the MEN1 gene, plays a critical role in leukemogenesis, particularly in acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene.[1][2] The interaction between menin and the N-terminal portion of MLL fusion proteins is essential for their oncogenic activity, primarily through the upregulation of downstream target genes such as HOXA9 and MEIS1.[1][3][4] This dependency makes the menin-MLL protein-protein interaction an attractive therapeutic target for the development of novel anti-leukemic agents.[1][2] High-throughput screening (HTS) assays are crucial for identifying and characterizing small molecule inhibitors of this interaction. This document provides detailed application notes and protocols for the use of menin-MLL (MI) inhibitors in HTS assays.
Mechanism of Action and Signaling Pathway
Menin-MLL inhibitors are small molecules designed to competitively disrupt the protein-protein interaction between menin and the MLL fusion protein.[1] By binding to a hydrophobic pocket on menin that is critical for this interaction, these inhibitors prevent the recruitment of the MLL fusion protein to chromatin.[1] This leads to a significant reduction in the expression of key downstream target genes, HOXA9 and MEIS1, which are essential for the proliferation and survival of MLL-rearranged leukemia cells.[1][3][4] The ultimate cellular outcomes of menin-MLL inhibition include cell growth arrest, apoptosis, and cellular differentiation.[1]
Quantitative Data for Menin-MLL Inhibitors
The following table summarizes the in vitro activity of several representative menin-MLL inhibitors in various leukemia cell lines. IC50 values represent the concentration of the inhibitor required to reduce the binding of MLL to menin by 50%, while GI50 values indicate the concentration needed to inhibit cell growth by 50%.
| Inhibitor | Assay Type | Cell Line | MLL Fusion | IC50 (nM) | GI50 (nM) | Reference |
| MI-1 | FP | - | - | 1900 | - | [1] |
| MI-2 | FP | - | - | 446 | - | [1] |
| MTT | MV4;11 | MLL-AF4 | - | 9500 | [1] | |
| MTT | KOPN-8 | MLL-ENL | - | 7200 | [1] | |
| MTT | ML-2 | MLL-AF6 | - | 8700 | [1] | |
| MTT | MonoMac6 | MLL-AF9 | - | 18000 | [5] | |
| MI-3 | FP | - | - | 648 | - | [1] |
| M-525 | - | MV-4-11 | MLL-AF4 | - | 3 | [6] |
| M-808 | - | MOLM-13 | MLL-AF9 | - | 1 | [7] |
| - | MV-4-11 | MLL-AF4 | - | 4 | [7] | |
| MI-463 | FP | - | - | 15.3 | - | [6] |
| MI-503 | FP | - | - | 14.7 | - | [6] |
| MTT | MLL leukemia cell lines | - | - | 250-570 | [8] | |
| MI-3454 | FP | - | - | 0.51 | - | [6] |
| MTT | MV-4-11 | MLL-AF4 | - | 7-27 | [6] | |
| MTT | MOLM-13 | MLL-AF9 | - | 7-27 | [6] | |
| MTT | KOPN-8 | MLL-ENL | - | 7-27 | [6] | |
| VTP50469 | - | - | - | Ki: 0.104 | - | [8] |
| D0060-319 | FP | - | - | 7.46 | - | [9] |
| CCK-8 | MV4-11 | MLL-AF4 | - | 4.0 | [9] | |
| CCK-8 | MOLM-13 | MLL-AF9 | - | 1.7 | [9] |
Experimental Protocols
Primary High-Throughput Screening: Fluorescence Polarization (FP) Assay
This assay is designed to identify small molecules that disrupt the menin-MLL interaction by measuring the change in fluorescence polarization of a fluorescently labeled peptide derived from the menin-binding motif of MLL.
Materials and Reagents:
-
Menin Protein: Recombinant full-length human menin protein.
-
Fluorescent MLL Peptide: A synthetic peptide corresponding to the menin-binding motif of MLL (e.g., N-terminal 12 amino acids) labeled with a fluorophore such as fluorescein (FITC) or Texas Red.[6]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, and 0.05% BSA.[6]
-
Test Compounds: Small molecule library dissolved in DMSO.
-
Positive Control: Unlabeled MLL peptide.[6]
-
Negative Control: DMSO.
-
Microplates: Black, low-volume 384-well plates.
-
Plate Reader: Capable of measuring fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of menin protein in assay buffer. The final concentration in the assay is typically around 150-200 nM.[3][6]
-
Prepare a stock solution of the fluorescently labeled MLL peptide in assay buffer. The final concentration is typically around 15-25 nM.[3][6]
-
Prepare serial dilutions of test compounds in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add 0.2 µL of each test compound solution (final concentration typically 20 µM, with 1% DMSO).[3]
-
Prepare a pre-incubated mixture of menin protein and fluorescent MLL peptide in assay buffer.
-
Add 20 µL of the menin-peptide mixture to each well containing the test compounds.
-
For control wells:
-
Maximum Polarization (No inhibition): Add menin, fluorescent peptide, and DMSO.
-
Minimum Polarization (Full inhibition): Add menin, fluorescent peptide, and a high concentration of unlabeled MLL peptide (e.g., 10 µM).[6]
-
-
Incubate the plate in the dark at room temperature for 1 hour.[3]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)]) where FP_sample is the fluorescence polarization of the test compound, FP_min is the minimum polarization (positive control), and FP_max is the maximum polarization (negative control).
-
Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Secondary Assay: Cell Viability (MTT) Assay
This assay is used to determine the effect of hit compounds on the proliferation of MLL-rearranged leukemia cell lines.
Materials and Reagents:
-
MLL-rearranged leukemia cell lines: e.g., MV4;11, MOLM-13, KOPN-8.
-
Control cell lines: Leukemia cell lines without MLL rearrangements (e.g., K562).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution: DMSO or a solution of 0.2% nonidet p-40 (NP-40) and 8mM HCl in isopropanol.
-
96-well plates: Clear, flat-bottom.
Protocol:
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in culture medium.
-
Add the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate at 37°C for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the GI50 value for each compound.
-
Confirmatory Assay: Gene Expression Analysis (qRT-PCR)
This assay confirms the on-target effect of the inhibitors by measuring the downregulation of HOXA9 and MEIS1 gene expression.
Materials and Reagents:
-
Treated cells: MLL-rearranged leukemia cells treated with inhibitors or DMSO.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or β-actin).
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat MLL-rearranged leukemia cells with the inhibitors at their GI50 concentrations for a specified period (e.g., 6 days).[3]
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform qPCR using a suitable master mix and specific primers for HOXA9, MEIS1, and the housekeeping gene.
-
Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the DMSO control.
-
Conclusion
The high-throughput screening assays and subsequent validation protocols described here provide a robust framework for the identification and characterization of novel menin-MLL inhibitors. These compounds hold significant promise as targeted therapies for patients with MLL-rearranged leukemias. The detailed methodologies and quantitative data presented in these application notes are intended to guide researchers in their drug discovery efforts targeting this critical oncogenic interaction.
References
- 1. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HOXA9/MEIS1 targets in leukemia: reinforced signaling networks and therapeutic opportunities | Haematologica [haematologica.org]
- 5. biorxiv.org [biorxiv.org]
- 6. AID 1768 - qHTS Assay for Inhibitors Targeting the Menin-MLL Interaction in MLL Related Leukemias: Competition With Texas Red Labeled MLL-derived Mutant Peptide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. goldbio.com [goldbio.com]
Application Notes and Protocols for Solubilizing Menin-MLL Inhibitors for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the solubilization and use of Menin-Mixed Lineage Leukemia (MLL) interaction inhibitors, herein referred to as the "MI series," for various biological assays. The MI series of compounds, including but not limited to MI-2, MI-463, MI-503, and MI-3454, are small molecule inhibitors that target the protein-protein interaction between Menin and MLL.[1][2] This interaction is critical for the leukemogenic activity of MLL fusion proteins, which are implicated in aggressive forms of acute leukemia.[1][2] Proper solubilization and handling of these compounds are crucial for obtaining accurate and reproducible results in both in vitro and in vivo studies.
Data Presentation: Solubility of Menin-MLL Inhibitors
| Compound | Solvent | Solubility | Reference |
| MI-2 | DMSO | 75 mg/mL (199.7 mM) | [3] |
| Ethanol | 75 mg/mL | [3] | |
| Water | Insoluble | [3] | |
| MI-503 | DMSO | Information not readily available, but used for stock solutions | [4] |
| MI-3454 | DMSO | Information not readily available, but used for stock solutions | [5] |
Note on "MI 14": The specific designation "this compound" is not prominently found in the scientific literature for a Menin-MLL inhibitor. The protocols provided here are applicable to the broader class of MI-series inhibitors. Researchers should always refer to the manufacturer's datasheet for the specific compound they are using.
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solutions
This protocol describes the preparation of high-concentration stock solutions of MI-series inhibitors, typically in DMSO. These stock solutions are then used for serial dilutions to prepare working solutions for various assays.
Materials:
-
MI-series inhibitor (e.g., MI-2, MI-503)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-weighing: Carefully weigh the desired amount of the MI-series inhibitor powder in a sterile microcentrifuge tube or vial. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or as high as solubility allows). It is recommended to use fresh, high-quality DMSO to avoid issues with water absorption, which can decrease the solubility of the compound.[3]
-
Solubilization: Tightly cap the tube/vial and vortex thoroughly for 1-2 minutes to ensure complete dissolution. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for a short period or brief sonication can be attempted. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term storage. Always refer to the manufacturer's instructions for specific storage conditions.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for cell-based assays, such as cell viability, proliferation, or differentiation assays. A key consideration is the final concentration of DMSO in the cell culture medium, which should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Materials:
-
High-concentration stock solution of the MI-series inhibitor in DMSO
-
Sterile, pre-warmed cell culture medium appropriate for the cell line being used
-
Sterile serological pipettes and pipette tips
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the high-concentration stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound, it is often beneficial to perform an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock solution 1:100 in pre-warmed medium to obtain a 100 µM intermediate solution. Mix gently by inverting the tube.
-
Final Dilution: Prepare the final working concentrations by serially diluting the intermediate solution in the cell culture medium. For example, to prepare a 10 µM working solution, add 1 part of the 100 µM intermediate solution to 9 parts of cell culture medium.
-
Vehicle Control: It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the inhibitor being tested.
-
Application to Cells: Add the prepared working solutions (and vehicle control) to the cells in your assay plates.
Visualization of Pathways and Workflows
Menin-MLL Signaling Pathway
The following diagram illustrates the mechanism of action of Menin-MLL inhibitors. In MLL-rearranged leukemias, the MLL fusion protein interacts with Menin, which acts as a scaffold to recruit other proteins, leading to the upregulation of target genes like HOXA9 and MEIS1. These genes promote cell proliferation and block differentiation. MI-series inhibitors bind to Menin, preventing its interaction with the MLL fusion protein, thereby inhibiting the downstream oncogenic signaling.
Caption: Mechanism of action of Menin-MLL inhibitors.
Experimental Workflow for Solubilizing MI-Series Inhibitors
The diagram below outlines the general workflow for preparing MI-series inhibitors for use in biological assays.
Caption: Workflow for preparing MI-series inhibitors.
References
Application Notes and Protocols for Proteomic Analysis of MI-1481, a Potent Menin-MLL1 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-1481 is a highly potent, small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1).[1] This interaction is critical for the oncogenic activity of MLL fusion proteins, which are drivers of aggressive acute leukemias.[2][3] By disrupting the menin-MLL1 complex, MI-1481 offers a promising therapeutic strategy for MLL-rearranged leukemias.[1][4][5] Proteomic analysis is a powerful tool to elucidate the molecular mechanisms of action of such inhibitors, identify biomarkers of response, and discover potential off-target effects. These application notes provide an overview of the use of MI-1481 in proteomic studies, including its cellular activity and a representative protocol for quantitative proteomic analysis.
Quantitative Data Summary
MI-1481 demonstrates potent and selective activity against MLL-rearranged leukemia cells. The following table summarizes the key quantitative metrics for MI-1481's inhibitory activity.
| Parameter | Description | Value | Reference |
| IC50 | Concentration for 50% inhibition of the Menin-MLL1 interaction. | 3.6 nM | [1][4] |
| GI50 (MV4;11) | Concentration for 50% growth inhibition in MLL-AF4 leukemia cells. | 36 nM | |
| GI50 (MOLM13) | Concentration for 50% growth inhibition in MLL-AF9 leukemia cells. | 61 nM | |
| GI50 (murine MLL-AF9) | Concentration for 50% growth inhibition in murine bone marrow cells transformed with MLL-AF9. | 34 nM |
Signaling Pathway of MI-1481 Action
MI-1481 acts by directly inserting into the MLL-binding pocket of menin, thereby disrupting the crucial interaction between menin and MLL1 or MLL fusion proteins. This disruption leads to the downregulation of key target genes, such as HOXA9 and MEIS1, which are essential for the maintenance of the leukemic state. The subsequent decrease in the expression of these oncogenic drivers induces differentiation and apoptosis in MLL-rearranged leukemia cells.
Caption: MI-1481 inhibits the Menin-MLL fusion protein interaction, leading to downregulation of target genes and suppression of leukemogenesis.
Experimental Protocols
Quantitative Proteomic Analysis of MLL-Rearranged Leukemia Cells Treated with MI-1481
This protocol outlines a representative workflow for the quantitative proteomic analysis of cancer cells treated with MI-1481 using a label-free quantification (LFQ) approach with mass spectrometry.
1. Cell Culture and Treatment:
-
Culture MLL-rearranged leukemia cell lines (e.g., MV4;11 or MOLM13) in appropriate media and conditions.
-
Seed cells at a density that allows for logarithmic growth during the treatment period.
-
Treat cells with MI-1481 at a final concentration of 100 nM (or a dose-response range) for 24-48 hours. Include a vehicle-treated control (e.g., DMSO).
-
Perform experiments in biological triplicate for each condition.
-
Harvest cells by centrifugation, wash with ice-cold PBS, and store cell pellets at -80°C.
2. Protein Extraction and Digestion:
-
Lyse cell pellets in a buffer containing a strong denaturant (e.g., 8 M urea) and protease inhibitors.
-
Quantify protein concentration using a compatible assay (e.g., BCA assay).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Dilute the urea concentration to less than 2 M to allow for enzymatic activity.
-
Digest proteins with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
3. Peptide Cleanup and Mass Spectrometry Analysis:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to stop the digestion.
-
Desalt and concentrate the peptides using C18 solid-phase extraction (SPE) cartridges.
-
Elute peptides and dry them under vacuum.
-
Reconstitute peptides in a solvent compatible with mass spectrometry (e.g., 0.1% formic acid in water).
-
Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography (nLC) system.
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method for peptide fragmentation and detection.
4. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Perform peptide and protein identification by searching the data against a human protein database (e.g., UniProt/Swiss-Prot).
-
Perform label-free quantification (LFQ) to determine the relative abundance of proteins across different conditions.
-
Perform statistical analysis to identify differentially expressed proteins (e.g., t-test or ANOVA, with correction for multiple testing).
-
Conduct pathway and gene ontology (GO) enrichment analysis on the list of significantly regulated proteins to identify affected biological processes and signaling pathways.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the quantitative proteomic analysis of cells treated with MI-1481.
Caption: Experimental workflow for quantitative proteomic analysis of MI-1481-treated cells.
Conclusion
MI-1481 is a valuable tool for studying the consequences of Menin-MLL1 interaction inhibition in MLL-rearranged leukemias. The application of quantitative proteomics provides a global and unbiased view of the cellular response to MI-1481, enabling a deeper understanding of its mechanism of action and facilitating the identification of novel therapeutic targets and biomarkers. The protocols and information provided herein serve as a guide for researchers and drug development professionals to design and execute proteomic studies involving MI-1481.
References
- 1. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MI-1481 |CAS:1887178-64-4 Probechem Biochemicals [probechem.com]
Troubleshooting & Optimization
troubleshooting MI 14 solubility issues
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of MI-14 and related Menin-MLL interaction inhibitors. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is MI-14 and what is its mechanism of action?
MI-14 belongs to a class of small molecule inhibitors that target the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL) proteins.[1] This interaction is critical for the oncogenic activity of MLL fusion proteins, which drive a significant portion of acute leukemias.[2][3]
Mechanism of Action: In leukemias with MLL gene rearrangements, MLL fusion proteins require interaction with Menin to regulate the expression of key target genes like HOXA9 and MEIS1.[1][3] These genes promote cell proliferation and block differentiation.[4] The Menin-MLL complex is tethered to chromatin by the Lens Epithelium-Derived Growth Factor (LEDGF).[4][5][6] By binding to a pocket on Menin that MLL normally occupies, MI-14 disrupts the formation of this critical oncogenic complex.[4][7] This leads to the downregulation of HOXA9 and MEIS1, inducing differentiation and inhibiting the growth of leukemia cells.[7][8]
Q2: My MI-14 solution, prepared in DMSO, is precipitating when added to my aqueous cell culture medium or buffer. What's happening and what can I do?
This is a common issue for hydrophobic compounds. Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving many nonpolar compounds, but when the DMSO stock is diluted into an aqueous buffer, the compound's concentration may exceed its aqueous solubility limit, causing it to precipitate.
Troubleshooting Steps:
-
Check Final Concentration: Ensure your final assay concentration is below the known aqueous solubility limit of the compound. If the limit is unknown, perform a solubility test (see Experimental Protocols).
-
Minimize Final DMSO Concentration: While DMSO is an excellent solvent, it can be toxic to cells, typically at concentrations above 0.5%-1%.[9][10][11] Always keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls.
-
Use Co-solvents or Surfactants: For in vitro biochemical assays (not cell-based), adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01%) to the aqueous buffer can help maintain compound solubility.[12]
-
Modify Dilution Method: Instead of diluting the DMSO stock directly into the final buffer, try a serial dilution into the buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
-
Utilize Sonication: After dilution, briefly sonicate the solution in a water bath. This can help break up aggregates and create a more uniform dispersion.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?
Understanding the distinction is crucial for experimental design and data interpretation.
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Definition | The concentration of a compound in solution when it begins to precipitate after being rapidly added from a concentrated organic stock (e.g., DMSO) into an aqueous buffer.[13] | The true equilibrium concentration of a compound in a saturated solution after an extended incubation period (typically >24 hours) with excess solid compound.[14][15] |
| Relevance | High-throughput screening, early drug discovery, and most in vitro bioassays where compounds are added from DMSO stocks and the experiment is short-term.[16][17] | Lead optimization, formulation development, and predicting oral bioavailability, as it reflects the maximum achievable concentration under equilibrium conditions.[14] |
| Typical Value | Often higher than thermodynamic solubility due to the formation of a temporary supersaturated state.[16] | Represents the true, stable solubility limit. |
For most cell-based experiments and initial biochemical screens, kinetic solubility is the more practical and relevant measure.
Troubleshooting Guides
Guide 1: Addressing Unexpected or Inconsistent Assay Results
Poor solubility can be a primary cause of unreliable or non-reproducible data in bioassays.
Problem Diagnosis Workflow
Caption: Workflow for diagnosing inconsistent assay results.
Guide 2: Selecting the Right Solvent
While DMSO is the most common primary solvent, other options can be considered depending on the experimental system.
| Solvent | Properties & Use Cases | Max Concentration (Cell-based) |
| DMSO | Polar aprotic solvent. Dissolves a wide range of polar and nonpolar compounds.[1] Standard for HTS and stock solutions. | < 0.5% (Recommended)[11] |
| Ethanol | Polar protic solvent. Can be an alternative for some compounds. | < 0.5% [10] |
| PEG-400 | Polyethylene glycol. A co-solvent used in some formulations to improve solubility. | Variable, cell line dependent. |
| Cyclodextrins | Used to form inclusion complexes that enhance aqueous solubility.[12][18] | Variable, generally low toxicity.[10] |
Note: Always perform a vehicle control experiment to assess the effect of the solvent on your specific assay and cell line.[9]
Biological Pathway & Experimental Workflows
Menin-MLL-LEDGF Signaling Pathway
The diagram below illustrates the critical interactions disrupted by MI-14. Menin acts as a scaffold, linking the MLL fusion protein to the chromatin-binding protein LEDGF, which localizes the complex to target genes.
References
- 1. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Menin critically links MLL proteins with LEDGF on cancer-associated target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 15. In-vitro Thermodynamic Solubility [protocols.io]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. enamine.net [enamine.net]
- 18. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Menin-MLL Inhibitor MI-X
Disclaimer: The compound "MI 14" is not a recognized designation in published scientific literature. This technical support guide pertains to a representative Menin-MLL inhibitor, herein referred to as MI-X , based on the characteristics of the well-documented MI-series of compounds (e.g., MI-2, MI-503, MI-1481, MI-3454).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MI-X?
A1: MI-X is a small molecule inhibitor that targets the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL) proteins. In leukemias with MLL rearrangements (MLL-r), the MLL fusion protein must bind to Menin to drive the expression of key oncogenes, such as HOXA9 and MEIS1. MI-X binds to Menin in the MLL binding pocket, disrupting this interaction. This leads to the downregulation of MLL target genes, which in turn induces differentiation and apoptosis in MLL-r leukemia cells.
Q2: What are the expected on-target effects of MI-X in a sensitive cell line?
A2: In MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV-4-11), treatment with MI-X is expected to cause:
-
Inhibition of cell proliferation and viability.
-
Induction of apoptosis.
-
Cellular differentiation, often characterized by changes in cell morphology and the expression of differentiation markers (e.g., CD11b).
-
Downregulation of the mRNA and protein levels of MLL target genes, primarily HOXA9 and MEIS1.
Q3: What are potential off-target effects of MI-X?
A3: While Menin-MLL inhibitors are designed for high specificity, like most small molecule inhibitors, off-target effects are possible and can be a source of unexpected toxicity or experimental results.[1][2] Potential off-target effects could include:
-
Inhibition of other protein-protein interactions: The chemical scaffold of MI-X might allow it to bind to other proteins with similar surface features to the MLL binding pocket on Menin.
-
Kinase inhibition: It is common for small molecule inhibitors to have off-target activity against various protein kinases.[3][4] This can lead to the modulation of unintended signaling pathways.
-
Cytochrome P450 (CYP) enzyme inhibition: Some Menin-MLL inhibitors have been assessed for CYP inhibition to evaluate their drug metabolism properties.[5] Off-target inhibition of CYP enzymes can affect the metabolism of MI-X or other compounds in the experimental system.
Q4: How can I determine if my experimental results are due to off-target effects?
A4: Differentiating on-target from off-target effects is crucial for data interpretation. Key strategies include:
-
Using control cell lines: Compare the effects of MI-X on MLL-rearranged cell lines versus those with wild-type MLL (e.g., K562, U937). A significantly lower potency in wild-type cells suggests an on-target effect.[6]
-
Rescue experiments: Overexpression of downstream effectors, such as HOXA9 and MEIS1, in MLL-rearranged cells may rescue them from the anti-proliferative effects of MI-X, confirming the on-target mechanism.[7]
-
Using a structurally distinct Menin-MLL inhibitor: If a different Menin-MLL inhibitor with a distinct chemical structure produces the same phenotype, it is more likely to be an on-target effect.
-
Kinase profiling: A broad-panel kinase screen can identify potential off-target kinases.[8][9][10][11]
Troubleshooting Guide
Problem 1: I am not observing the expected decrease in viability in my MLL-rearranged cell line upon treatment with MI-X.
-
Possible Cause 1: Compound Integrity and Concentration.
-
Solution: Verify the identity and purity of your MI-X stock by analytical methods (e.g., LC-MS, NMR). Ensure your stock solution is prepared correctly and has not degraded. Perform a dose-response experiment with a fresh dilution series.
-
-
Possible Cause 2: Cell Line Identity and Health.
-
Solution: Confirm the identity of your cell line (e.g., by STR profiling). Ensure the cells are healthy, free from contamination, and within a low passage number.
-
-
Possible Cause 3: Acquired Resistance.
-
Solution: Continuous culture with a selective pressure can lead to resistance. Consider using a fresh, unexposed vial of cells. Resistance in some cases of Menin-MLL inhibitor resistance has been linked to mutations in the Menin gene or other mechanisms.[12]
-
Problem 2: I am observing significant toxicity in my wild-type (non-MLL-rearranged) control cell line at concentrations where I expect on-target effects.
-
Possible Cause 1: Off-Target Toxicity.
-
Possible Cause 2: Non-Specific Cytotoxicity.
-
Solution: High concentrations of any compound can induce non-specific cytotoxicity. Ensure that the observed effects are not due to solvent (e.g., DMSO) toxicity by including a vehicle-only control. Determine the GI50 (concentration for 50% growth inhibition) in both MLL-rearranged and wild-type cell lines to calculate a selectivity index.
-
Problem 3: The expression of HOXA9 and MEIS1 is not decreasing after MI-X treatment in my sensitive MLL-rearranged cells.
-
Possible Cause 1: Suboptimal Timepoint or Concentration.
-
Solution: Perform a time-course (e.g., 24, 48, 72 hours) and dose-response experiment to find the optimal conditions for observing target gene downregulation. Gene expression changes may precede phenotypic effects like apoptosis.
-
-
Possible Cause 2: Issues with RNA Extraction or qPCR.
-
Solution: Verify the integrity of your extracted RNA. Check your qPCR primers for efficiency and specificity. Include appropriate positive and negative controls in your qPCR experiment.
-
Data Presentation
Table 1: Comparative Activity of Select Menin-MLL Inhibitors
This table summarizes the reported half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for several Menin-MLL inhibitors. This data illustrates the typical potency and selectivity profile that would be expected for a compound like MI-X.
| Compound | Target/Assay | IC50/GI50 (nM) | Cell Line(s) | Reference |
| MI-1481 | Menin-MLL1 Interaction | 3.6 | (Biochemical Assay) | [6] |
| Cell Growth Inhibition | ~50 | MLL-AF9 transformed cells | [13] | |
| MI-3454 | Menin-MLL1 Interaction | 0.51 | (Biochemical Assay) | [5][6] |
| Cell Viability | 7 - 27 | MOLM-13, MV-4-11, KOPN-8 | [6][7] | |
| VTP50469 | Cell Proliferation | Potent | MOLM-13, RS4;11 | [14] |
Mandatory Visualizations
Caption: On-target pathway of Menin-MLL inhibitors like MI-X.
Caption: Workflow for investigating potential off-target effects.
Caption: Logical relationship between on-target and off-target effects.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of MI-X on the metabolic activity of cells, which is an indicator of cell viability.[15]
Materials:
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MI-X stock solution in DMSO
Procedure:
-
Cell Seeding:
-
Trypsinize and count adherent cells, or directly count suspension cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for no-cell controls (medium only).
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of MI-X in complete medium.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing different concentrations of MI-X. For suspension cells, add the compound directly in a small volume.
-
Include vehicle controls (medium with the highest concentration of DMSO used).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from the no-cell control.
-
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane using fluorescently-labeled Annexin V.[16][17][18][19]
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with MI-X and a vehicle control for the desired time.
-
Harvest cells (including supernatant for suspension cells) and wash them twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
-
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol is for quantifying the mRNA levels of MLL target genes HOXA9 and MEIS1.[20]
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
qPCR primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with MI-X and a vehicle control for the desired time (e.g., 48 hours).
-
Harvest at least 1 x 10^6 cells and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix: SYBR Green Master Mix, forward and reverse primers (final concentration ~200-500 nM), and diluted cDNA.
-
Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes (HOXA9, MEIS1) to the housekeeping gene.
-
Compare the normalized expression in MI-X-treated samples to the vehicle-treated control.
-
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. pharmaron.com [pharmaron.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. ashpublications.org [ashpublications.org]
- 13. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchhub.com [researchhub.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Meis1 supports leukemogenesis through stimulation of ribosomal biogenesis and Myc - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MI 14 (Menin-MLL Inhibitor)
Disclaimer: The compound "MI 14" is understood to be a research-grade small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction. The following stability and handling guidelines are based on the general properties of similar published compounds in this class (e.g., MI-463, MI-503, MI-1481) and best practices for small molecule inhibitors.[1][2][3][4][5][6] Users should always perform their own validation experiments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: The solid form of this compound should be stored in a tightly sealed vial in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 4°C is suitable. For long-term storage (months to years), it is recommended to store the compound at -20°C.[7][8]
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: this compound, like other menin-MLL inhibitors, is typically soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[9] Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[8]
Q3: How should I store the this compound stock solution?
A3: Once prepared, the DMSO stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[8] These aliquots should be stored in tightly sealed vials at -80°C for long-term stability (up to 6 months or longer).[3][8][10] For short-term use, storage at -20°C for up to one month is acceptable.[8]
Q4: I'm seeing precipitation when I dilute my DMSO stock of this compound into aqueous media for my cell-based assay. What should I do?
A4: This is a common issue with hydrophobic compounds.[11] The final concentration of DMSO in your cell culture medium should be kept as low as possible (typically <0.5%) to minimize solvent toxicity. To avoid precipitation, try serial dilutions in your culture medium, ensuring vigorous mixing after each step. It can also be beneficial to pre-warm the medium before adding the compound. If precipitation persists, consider using a formulation with a solubilizing agent, although this must be validated for compatibility with your experimental system.
Q5: Is this compound sensitive to light or air?
A5: Many complex organic molecules can be sensitive to light and air. It is best practice to store both the solid compound and its solutions protected from light. Solutions should be stored in tightly sealed containers to minimize exposure to air and moisture.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation in Aqueous Buffer/Media | Poor aqueous solubility of this compound. The final concentration exceeds its solubility limit in the aqueous environment. | - Ensure the final DMSO concentration is consistent across experiments and as low as possible.- Perform serial dilutions directly in the pre-warmed final buffer/media with vigorous vortexing between steps.- Test the solubility of this compound in your specific buffer system before conducting the full experiment (See Protocol 2).- Consider the use of a pharmaceutically acceptable co-solvent or surfactant, but validate for cell toxicity first.[12] |
| Inconsistent or No Biological Activity | Compound degradation due to improper storage or handling. Inaccurate concentration of the stock solution. The compound has low cell permeability. | - Prepare fresh dilutions from a new stock aliquot for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution.- Verify the concentration of your stock solution using spectrophotometry if an extinction coefficient is known.- Ensure the compound is fully dissolved in the final medium. A small amount of undissolved compound can drastically lower the effective concentration. |
| High Variability Between Replicates | Inhomogeneous solution after dilution. Adsorption of the compound to plasticware. | - Vortex the final solution thoroughly before adding it to the experimental wells.- Centrifuge tubes briefly before taking aliquots to ensure no droplets are on the walls.- Consider using low-adhesion plasticware for preparing dilutions of precious or hydrophobic compounds.[13]- Adding a small amount of a carrier protein like BSA to the buffer can sometimes reduce non-specific binding, but this must be tested for interference with the assay.[13] |
| Batch-to-Batch Efficacy Varies | Differences in purity or solid-state form of the compound. Degradation of older stock. | - Always purchase compounds from a reputable supplier that provides a certificate of analysis with purity data.- When starting a new batch, perform a dose-response curve to confirm its potency relative to previous batches.- Follow strict storage protocols to ensure the stability of all batches over time. |
Illustrative Compound Stability Data
The following tables contain representative data and should be used as a guideline only. Actual stability and solubility should be determined experimentally.
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Appearance |
| DMSO | >50 mg/mL | Clear Solution |
| Ethanol | ~5 mg/mL | Clear Solution |
| PBS (pH 7.4) | <10 µg/mL | Suspension/Precipitate |
| Cell Culture Media + 10% FBS | 10-50 µM (final DMSO 0.1%) | Clear (May precipitate at higher concentrations) |
Table 2: Illustrative Short-Term Stability of this compound in Solution (Remaining Compound after Incubation)
| Condition | 4 hours | 24 hours | 48 hours |
| DMSO Stock at RT (25°C) | >99% | 98% | 95% |
| Aqueous Buffer (pH 7.4) at 37°C | 95% | 80% | 65% |
| Cell Culture Media + 10% FBS at 37°C | 98% | 90% | 82% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous (dry) Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
Procedure:
-
Before opening, centrifuge the vial of solid this compound for 1 minute to ensure all powder is at the bottom.
-
Carefully weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock of a compound with MW=500 g/mol , add 1 mL DMSO to 5 mg of compound).
-
Vortex the solution for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquot the stock solution into single-use, tightly sealed tubes (e.g., 10 µL aliquots).
-
Clearly label each aliquot with the compound name, concentration, date, and batch number.
-
Store the aliquots at -80°C until use.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
Objective: To determine the approximate kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at multiple wavelengths (or a nephelometer)
-
Multichannel pipette
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock in a separate 96-well plate (the "source plate").
-
Add 198 µL of the experimental aqueous buffer to the wells of the clear-bottom plate (the "assay plate").
-
Using a multichannel pipette, transfer 2 µL of the DMSO dilutions from the source plate to the assay plate. This creates a 1:100 dilution and keeps the final DMSO concentration at 1%.
-
Mix the plate by shaking for 2 minutes.
-
Immediately measure the absorbance (or turbidity) of the plate at a wavelength where the compound does not absorb (e.g., 620 nm). This is the T=0 reading.
-
Incubate the plate at room temperature, protected from light, for 1-2 hours.
-
Measure the absorbance again.
-
The concentration at which a significant increase in absorbance is observed indicates the point of precipitation and provides an estimate of the kinetic solubility.
Protocol 3: Short-Term Stability Assessment in Cell Culture Media
Objective: To evaluate the stability of this compound in complete cell culture medium over 48 hours.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (with serum, etc.)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column and detector
-
Sterile microcentrifuge tubes
Procedure:
-
Dilute the this compound stock solution into pre-warmed complete cell culture medium to a final concentration relevant for your experiments (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., 0.1%).
-
Prepare several identical tubes of this solution.
-
Immediately take a sample from one tube for T=0 analysis. Store it at -80°C until all time points are collected.
-
Place the remaining tubes in a 37°C incubator.
-
At subsequent time points (e.g., 2, 8, 24, 48 hours), remove one tube and immediately freeze it at -80°C.
-
Once all samples are collected, thaw them and analyze by a validated HPLC method to determine the concentration of the parent this compound compound remaining.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Signaling pathway of Menin-MLL interaction and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the short-term stability of this compound.
Caption: Troubleshooting flowchart for inconsistent experimental results with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. MI-463 | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. captivatebio.com [captivatebio.com]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Menin-MLL Inhibitors
Welcome to the Technical Support Center for the synthesis and purification of Menin-MLL inhibitors. This resource is designed for researchers, medicinal chemists, and drug development professionals working with this promising class of therapeutic agents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist you in overcoming common challenges in your laboratory work.
The term "MI 14" is likely a reference to the broader class of Menin-MLL inhibitors, which includes compounds such as MI-2, MI-3454, and MI-503. These small molecules are investigated for their potential in treating acute leukemias with MLL1 rearrangements or NPM1 mutations.[1][2] This guide will focus on the synthesis and purification challenges associated with these thienopyrimidine and piperidine-based scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of the thienopyrimidine core of Menin-MLL inhibitors?
A1: The construction of the polysubstituted thienopyrimidine scaffold is a critical part of the synthesis and can present several challenges. These include:
-
Low yields in the initial thiophene formation: The Gewald reaction, a common method to synthesize the initial aminothiophene, can be sensitive to reaction conditions. Inadequate temperature control or suboptimal stoichiometry of reactants can lead to the formation of side products and reduced yields.
-
Difficulties in the cyclization to the pyrimidinone: The condensation of the aminothiophene with reagents like formamide to form the pyrimidinone ring often requires high temperatures, which can lead to decomposition of starting materials or products, especially if sensitive functional groups are present.[3][4]
-
Regioselectivity issues: When using substituted thiophenes, controlling the regioselectivity of subsequent reactions, such as halogenation or coupling, can be challenging and may require careful selection of catalysts and reaction conditions.
Q2: I am observing significant byproduct formation during the coupling of the side chain to the thienopyrimidine core. What are the likely causes and solutions?
A2: Side product formation during the coupling step (e.g., Suzuki or Buchwald-Hartwig reactions) is a common issue. Potential causes include:
-
Homocoupling of the boronic acid/ester: This is often due to suboptimal catalyst-to-ligand ratios or the presence of oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and consider using a higher ligand-to-metal ratio.
-
Dehalogenation of the starting material: This can occur if the reaction temperature is too high or if a strongly reducing phosphine ligand is used. A lower reaction temperature or a less electron-rich ligand might be beneficial.
-
Hydrolysis of the boronic acid/ester: Ensure that your reagents and solvents are anhydrous, as water can lead to the decomposition of the boronic acid/ester.
Q3: What are the recommended methods for purifying Menin-MLL inhibitors?
A3: Purification of Menin-MLL inhibitors typically involves a combination of techniques:
-
Flash column chromatography: This is the most common method for purifying intermediates and final products. A variety of stationary phases can be used, with silica gel being the most frequent. Gradient elution with solvent systems like hexane/ethyl acetate or dichloromethane/methanol is often employed.
-
Preparative HPLC: For achieving high purity, especially for compounds intended for biological testing, reverse-phase preparative HPLC is often necessary.
-
Crystallization: If the compound is a solid and a suitable solvent system can be found, crystallization can be a highly effective method for achieving high purity and removing amorphous impurities.
-
Trituration: This can be a simple and effective method for removing highly soluble or insoluble impurities by washing the crude product with a suitable solvent.
Q4: I am struggling with low yields in the final steps of the synthesis of MI-3454. Are there any known bottlenecks?
A4: While specific yield-reducing steps can vary based on the exact synthetic route, challenges in the later stages of complex syntheses like that of MI-3454 often involve:
-
Steric hindrance: The introduction of bulky groups in the final steps can lead to slower reaction rates and lower yields. Optimizing reaction times and temperatures is crucial.
-
Functional group compatibility: The presence of multiple functional groups can lead to side reactions. Careful selection of protecting groups and reaction conditions is necessary to avoid this. The synthesis of MI-3454 involves several steps where protecting group chemistry is critical to success.
-
Product instability: The final compound may be less stable under certain conditions (e.g., acidic or basic workup, high temperatures). It is important to handle the product carefully during workup and purification.
Troubleshooting Guides
Low Yield in Thienopyrimidine Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low yield in Gewald reaction | Incomplete reaction | Increase reaction time or temperature. Ensure proper mixing. |
| Decomposition of reactants or products | Use a lower reaction temperature. Check the stability of your starting materials. | |
| Formation of byproducts | Optimize the stoichiometry of reactants. Consider a different base or solvent. | |
| Low yield in pyrimidinone cyclization | Incomplete cyclization | Increase reaction temperature or use a higher boiling point solvent (e.g., DMF).[5] |
| Thermal decomposition | Use a lower reaction temperature for a longer duration. Consider microwave-assisted synthesis for better temperature control and shorter reaction times.[3] |
Impurities in Final Product after Purification
| Symptom | Possible Cause | Suggested Solution |
| Persistent impurity with similar polarity | Isomeric byproduct | Optimize the regioselectivity of the reaction. Use a different chromatography system (e.g., different solvent system or stationary phase). Consider preparative HPLC. |
| Unreacted starting material | Drive the reaction to completion by increasing the reaction time or adding more of the excess reagent. | |
| Product degradation on silica gel | Use a neutral or deactivated silica gel. Consider using a different purification method like crystallization or preparative HPLC. | |
| Presence of residual catalyst | Inefficient removal during workup | Use a metal scavenger. Perform an aqueous wash with a chelating agent (e.g., EDTA). |
Experimental Protocols
General Procedure for the Synthesis of a Thienopyrimidine Core
This protocol is a generalized representation based on common synthetic strategies for thienopyrimidine-based Menin-MLL inhibitors.[3][4][5]
-
Synthesis of the 2-aminothiophene-3-carboxylate:
-
To a solution of an active methylene nitrile (e.g., ethyl cyanoacetate) and a ketone in ethanol, add elemental sulfur and a catalytic amount of a base (e.g., morpholine or triethylamine).
-
Heat the reaction mixture under reflux or in a microwave reactor at 70°C for 20-30 minutes.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the 2-aminothiophene-3-carboxylate.
-
-
Cyclization to the thieno[2,3-d]pyrimidin-4-one:
-
Heat the 2-aminothiophene-3-carboxylate in formamide at reflux for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the thieno[2,3-d]pyrimidin-4-one.
-
-
Chlorination of the thieno[2,3-d]pyrimidin-4-one:
-
Treat the thieno[2,3-d]pyrimidin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline.
-
Heat the mixture at reflux for several hours.
-
Carefully quench the reaction with ice water and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
General Purification Protocol by Flash Column Chromatography
-
Slurry preparation: Dissolve or adsorb the crude product onto a small amount of silica gel.
-
Column packing: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexane).
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).
-
Fraction collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Signaling Pathway of Menin-MLL Interaction and Inhibition
References
- 1. Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Menin-MLL Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menin-MLL inhibitors (MI). The information provided addresses common challenges and offers guidance on experimental design and data interpretation to help overcome resistance to this class of therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Menin-MLL inhibitors?
Menin-MLL inhibitors are a class of targeted therapies that disrupt the protein-protein interaction between menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL). This interaction is crucial for the aberrant gene expression programs that drive certain types of acute leukemia, specifically those with KMT2A rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations.[1][2] By blocking this interaction, these inhibitors aim to suppress the expression of leukemogenic genes like HOXA9 and MEIS1, leading to cell differentiation and apoptosis.[3]
Q2: We are observing a lack of response to a Menin-MLL inhibitor in our in vitro model. What are the potential primary resistance mechanisms?
Primary or intrinsic resistance can occur in cancer cells before treatment. This can be due to a variety of factors, including the presence of co-occurring mutations that provide survival advantages independent of the Menin-MLL axis. For instance, a subset of AML with MLL rearrangements also harbors TP53 mutations, which are known to confer therapy resistance.[3] Additionally, the specific genetic context of the cancer cells beyond KMT2A-r or NPM1c may influence their dependency on the Menin-MLL interaction.
Q3: Our leukemia cell line initially responded to a Menin-MLL inhibitor but has now developed resistance. What are the common mechanisms of acquired resistance?
A primary mechanism of acquired resistance to Menin-MLL inhibitors is the development of somatic mutations in the MEN1 gene, which encodes the menin protein.[2] These mutations often occur at the drug-binding interface, reducing the affinity of the inhibitor for menin and thereby rendering the treatment ineffective. Specific reported mutations include those at amino acid residues M327, G331, and T349.[2]
Q4: How can we experimentally confirm if MEN1 mutations are the cause of the observed resistance in our cell lines?
To confirm if MEN1 mutations are responsible for resistance, you can perform the following:
-
Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the MEN1 gene in your resistant cell lines and compare it to the parental, sensitive cell line to identify any acquired mutations.
-
CRISPR-Cas9 Base Editing Screens: A more systematic approach involves conducting a CRISPR-Cas9 base editor screen targeting all MEN1 exons in a sensitive cell line.[2] This can help identify a spectrum of point mutations that confer resistance.
-
Chromatin Immunoprecipitation Sequencing (ChIP-Seq): In sensitive cells, treatment with a Menin-MLL inhibitor should lead to the displacement of menin from the chromatin.[2] In resistant cells with MEN1 mutations, you would expect to see continued menin occupancy at its target gene loci even in the presence of the drug.
Troubleshooting Guides
Problem 1: Suboptimal Efficacy of Menin-MLL Inhibitor Monotherapy
If you are observing suboptimal efficacy with a Menin-MLL inhibitor as a monotherapy, consider the following troubleshooting steps and potential solutions.
| Potential Cause | Troubleshooting/Verification Steps | Suggested Solution |
| Synergistic Pathways Not Targeted | Review the signaling pathways active in your cancer model. Look for co-mutations in genes like FLT3 or dependencies on pathways like BCL2. | Combine the Menin-MLL inhibitor with other targeted therapies. Synergistic effects have been observed with FLT3 inhibitors (e.g., gilteritinib), BCL2 inhibitors (e.g., venetoclax), pan-BET inhibitors (e.g., OTX015), and CDK6 inhibitors (e.g., abemaciclib).[1][3][4] |
| Insufficient Drug Concentration | Perform dose-response experiments to determine the IC50 of the inhibitor in your specific cell line. Ensure that the concentrations used in your experiments are appropriate to achieve the desired biological effect. | Optimize the working concentration of the Menin-MLL inhibitor. |
| Intrinsic Resistance | Characterize the genomic profile of your cell line to identify any known resistance-conferring mutations (e.g., in TP53).[3] | Consider using cell line models known to be sensitive to Menin-MLL inhibitors for initial experiments. |
Problem 2: Development of Acquired Resistance During Prolonged Treatment
For experiments involving long-term treatment with Menin-MLL inhibitors, the emergence of resistant clones is a common issue.
| Potential Cause | Troubleshooting/Verification Steps | Suggested Solution |
| MEN1 Gene Mutations | Sequence the MEN1 gene in resistant clones to identify mutations at the drug-binding site.[2] | Utilize a second-generation Menin-MLL inhibitor that is effective against common resistance mutations. For example, JNJ-75276617 (bleximenib) has been shown to be active against cells with MEN1 mutations that confer resistance to other inhibitors like revumenib.[1] |
| Activation of Bypass Pathways | Perform RNA-sequencing or proteomic analysis on resistant versus sensitive cells to identify upregulated survival pathways. For example, aberrant activation of MYC has been implicated in resistance.[4] | Target the identified bypass pathway with a combination therapy. For instance, if MYC is upregulated, consider inhibitors of MYC or its downstream effectors. |
Experimental Protocols
Protocol 1: Assessing Synergistic Effects of Drug Combinations
This protocol outlines a method for evaluating the synergistic effects of a Menin-MLL inhibitor with another therapeutic agent using a checkerboard assay.
-
Cell Seeding: Seed your leukemia cell line (e.g., MOLM-13 or MV4;11) in a 96-well plate at a predetermined optimal density.
-
Drug Preparation: Prepare serial dilutions of the Menin-MLL inhibitor (Drug A) and the combination drug (Drug B).
-
Checkerboard Assay Setup: Create a 2D matrix of drug concentrations. Typically, you would have a gradient of Drug A concentrations along the rows and a gradient of Drug B concentrations along the columns. Include wells with single-drug treatments and no-drug controls.
-
Incubation: Treat the cells with the drug combinations and incubate for a period appropriate to observe effects on cell viability (e.g., 72 hours).
-
Viability Assay: Measure cell viability using a standard method such as CellTiter-Glo® or MTS assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-drug control for each drug combination. Use a synergy model (e.g., Loewe additivity or Bliss independence) to determine if the combination is synergistic, additive, or antagonistic. Software like SynergyFinder can be used for this analysis.[3]
Protocol 2: Chromatin Immunoprecipitation (ChIP) for Menin Occupancy
This protocol is designed to assess the displacement of menin from chromatin following treatment with a Menin-MLL inhibitor.
-
Cell Treatment: Treat both sensitive and potentially resistant cells with the Menin-MLL inhibitor at an effective concentration (e.g., 100 nM of revumenib) or a vehicle control for a specified time (e.g., 24 hours).[2]
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the cell culture media.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 base pairs using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for menin. Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA using quantitative PCR (qPCR) with primers for known Menin-MLL target gene promoters (e.g., MEIS1, FLT3) or by next-generation sequencing (ChIP-Seq) for a genome-wide analysis of menin occupancy.[2]
Visualizations
Caption: Mechanism of action of Menin-MLL inhibitors.
Caption: Acquired resistance to Menin-MLL inhibitors via MEN1 mutation.
Caption: Workflow for identifying resistance mechanisms.
References
- 1. ashpublications.org [ashpublications.org]
- 2. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Paper: Decoding the Epigenetic Drivers of Menin-MLL Inhibitor Resistance in KMT2A-Rearranged Acute Myeloid Leukemia [ash.confex.com]
Technical Support Center: Refining MAPK14 Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Mitogen-Activated Protein Kinase 14 (MAPK14), also known as p38α.
Frequently Asked Questions (FAQs)
Q1: What is the canonical activation pathway for MAPK14?
A1: MAPK14, a member of the p38 MAPK family, is primarily activated by environmental stresses and pro-inflammatory cytokines. The canonical activation cascade begins with the activation of a MAP Kinase Kinase Kinase (MAP3K), such as TAK1 or ASK1. The activated MAP3K then phosphorylates and activates a MAP Kinase Kinase (MAP2K), typically MKK3, MKK6, or to a lesser extent, MKK4. These MAP2Ks then dually phosphorylate MAPK14 on specific threonine (Thr180) and tyrosine (Tyr182) residues within the conserved TGY motif, leading to its conformational change and activation.[1][2]
Q2: My Western blot for phosphorylated MAPK14 (p-MAPK14) shows a weak or no signal. What are the common causes and solutions?
A2: A weak or absent signal for p-MAPK14 is a frequent issue. The transient nature of phosphorylation and low protein abundance are common culprits. Here are key troubleshooting steps:
-
Insufficient Phosphorylation: Ensure your stimulus (e.g., UV radiation, cytokine treatment) and time course are optimized to induce maximal MAPK14 phosphorylation.
-
Phosphatase Activity: Immediately after cell lysis, endogenous phosphatases can rapidly dephosphorylate your target protein. Always use fresh lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice or at 4°C throughout the procedure.[3][4][5]
-
Low Protein Abundance: Phosphorylated proteins often represent a small fraction of the total protein pool. You may need to load a higher amount of total protein onto the gel or enrich your sample for the target protein using immunoprecipitation.[4]
-
Suboptimal Antibody Concentration: The primary antibody concentration may be too low. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C).[6]
-
Inactive Detection Reagents: Ensure your chemiluminescent substrate has not expired and is sensitive enough to detect low-abundance proteins.[4][6]
Q3: I'm observing high background and non-specific bands on my p-MAPK14 Western blot. How can I resolve this?
A3: High background can obscure your specific signal. Consider the following solutions:
-
Inappropriate Blocking Agent: Milk contains the phosphoprotein casein, which can cross-react with phospho-specific antibodies, leading to high background. Use a 3-5% solution of Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) as a blocking agent instead.[3][5]
-
Antibody Concentration Too High: Excessive primary or secondary antibody concentrations can lead to non-specific binding. Titrate your antibodies to determine the optimal dilution.[6][7]
-
Insufficient Washing: Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations to remove unbound antibodies.[6][7]
-
Contaminated Buffers: Use freshly prepared, filtered buffers to avoid speckles and uneven background.
Q4: What are the key downstream substrates of MAPK14?
A4: Once activated, MAPK14 phosphorylates a wide array of substrates, regulating diverse cellular processes.[8] Key targets include other protein kinases and transcription factors.[1][2]
| Substrate Class | Examples | Cellular Function |
| Protein Kinases | MAPKAPK2 (MK2), MAPKAPK3 (MK3), MSK1, MSK2, MNK1, MNK2 | Regulation of gene expression, mRNA stability, and protein synthesis.[1][8] |
| Transcription Factors | ATF1, ATF2, p53, MEF2C, STAT1, STAT3 | Regulation of transcription in response to stress, cell cycle control, and apoptosis.[1][2][8] |
| Other Proteins | ZFP36 (Tristetraprolin), ELAVL1 | Post-transcriptional control of gene expression.[8] |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the MAPK14 signaling pathway and a typical Western blot workflow for detecting its activation.
Caption: Canonical MAPK14 (p38α) signaling cascade.
Caption: Workflow for p-MAPK14 Western blot analysis.
Experimental Protocols
Protocol: Detection of MAPK14 Phosphorylation by Western Blot
This protocol outlines the methodology for stimulating cells, preparing lysates, and performing a Western blot to detect phosphorylated MAPK14.
1. Cell Treatment and Lysis: a. Plate cells and grow to 70-80% confluency. b. Starve cells in serum-free media for 4-6 hours, if required for your experimental design. c. Treat cells with the desired stimulus (e.g., 100 ng/mL Anisomycin for 30 minutes) to activate the MAPK14 pathway. Include an untreated control. d. Immediately wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). e. Lyse cells on ice using ice-cold RIPA buffer supplemented with a freshly added protease and phosphatase inhibitor cocktail. f. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. g. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. h. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). b. Based on the concentrations, normalize all samples by diluting with lysis buffer and sample loading buffer to ensure equal protein loading in each lane. A typical loading amount is 20-30 µg of total protein per lane.
3. SDS-PAGE and Protein Transfer: a. Denature protein samples by boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein into the wells of a 10% SDS-polyacrylamide gel. Include a molecular weight marker. c. Run the gel until adequate separation is achieved. d. Transfer the separated proteins from the gel to a PVDF membrane. Ensure the membrane is pre-activated with methanol if required.
4. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with a primary antibody specific for phosphorylated MAPK14 (p-Thr180/Tyr182), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent. c. Capture the chemiluminescent signal using an imaging system. Adjust exposure time to obtain a clear signal without saturating the bands. d. (Optional but Recommended): To confirm equal loading, the membrane can be stripped of antibodies and re-probed for total MAPK14 or a housekeeping protein like GAPDH.
Troubleshooting Guide: MAPK14 Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak/No p-MAPK14 Signal | Ineffective cell stimulation. | Optimize stimulus concentration and time course. Perform a time-course experiment to find the peak phosphorylation time. |
| High phosphatase activity. | Use fresh lysis buffer with phosphatase inhibitors. Keep samples on ice at all times.[3][4][5] | |
| Low antibody affinity/concentration. | Use a validated antibody. Increase primary antibody concentration or incubation time (overnight at 4°C).[6] | |
| High Background | Blocking with milk. | Use 5% BSA in TBST for blocking and antibody dilutions. Milk contains phosphoproteins that cause non-specific binding.[3][5] |
| Antibody concentration too high. | Titrate primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise ratio. | |
| Insufficient washing. | Increase the number and/or duration of wash steps after antibody incubations.[7] | |
| Non-Specific Bands | Primary antibody is not specific. | Use a highly specific, affinity-purified monoclonal antibody. Check antibody datasheets for validation data. |
| Protein degradation. | Ensure protease inhibitors are included in the lysis buffer. Handle samples quickly and keep them cold. | |
| Protein aggregation. | Ensure complete denaturation by boiling samples for 5-10 minutes in loading buffer before loading on the gel. | |
| Inconsistent Results | Uneven protein loading. | Carefully perform protein quantification (e.g., BCA assay) and load equal amounts of protein for each sample. |
| Variable transfer efficiency. | Check transfer buffer composition and transfer conditions. Stain the membrane with Ponceau S after transfer to visualize protein bands and confirm even transfer.[7] |
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. MAPK14 - Wikipedia [en.wikipedia.org]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 5. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. uniprot.org [uniprot.org]
Validation & Comparative
validating MI 14 efficacy in xenograft models
An objective comparison of MI 14's efficacy in xenograft models cannot be provided at this time. A thorough search of publicly available scientific literature and databases did not yield any specific information regarding a compound or drug designated as "this compound" and its evaluation in xenograft models.
The search results were primarily related to unrelated topics such as the "Xiaomi this compound" smartphone, the molecule "catalpol" and its effects on the miR-126/TWEAK-FN14 pathway in the context of myocardial reperfusion injury, and general descriptions of xenograft model methodologies. No studies presenting efficacy data, experimental protocols, or signaling pathway information for a substance specifically named "this compound" in the context of cancer research or other disease models were identified.
It is possible that "this compound" is an internal code name for a compound not yet disclosed in public literature, a very new and unannounced therapeutic agent, or a misnomer.
To proceed with a detailed comparison guide as requested, further clarification on the identity of "this compound" is required. Specifically, providing the full chemical name, alternative designations, the therapeutic target, or any associated research institution or publication would be necessary to locate the relevant data.
Once specific information about this compound is available, a comprehensive guide can be developed, including:
-
Comparative Efficacy Data: A detailed table summarizing the anti-tumor activity of this compound in various xenograft models, contrasted with alternative therapies. This would include metrics such as tumor growth inhibition, tumor volume reduction, and survival data.
-
Detailed Experimental Protocols: A thorough description of the methodologies used in the xenograft studies, including the cell lines or patient-derived tissues used, animal strains, dosing regimens, and endpoint analyses.
-
Signaling Pathway and Experimental Workflow Diagrams: Visual representations of the molecular pathways targeted by this compound and the step-by-step workflow of the xenograft experiments, created using the DOT language for Graphviz as specified.
Without the foundational information identifying "this compound," it is not possible to generate the requested comparison guide. We encourage the user to provide more specific details to enable a comprehensive and accurate response.
A Comparative Guide to Menin Inhibitors: MI-3454 and Clinical-Stage Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical menin inhibitor MI-3454 with the clinical-stage menin inhibitors revumenib (SNDX-5613), ziftomenib (KO-539), and bleximenib (JNJ-75276617). The information herein is intended to support research and development efforts in the field of targeted cancer therapy, particularly for acute leukemias.
Introduction to Menin Inhibition
Menin is a scaffold protein that plays a critical role in the regulation of gene transcription. In certain types of acute leukemia, such as those with KMT2A (lysine methyltransferase 2A) rearrangements (KMT2Ar) or nucleophosmin 1 (NPM1) mutations, the interaction between menin and the KMT2A protein is essential for driving the expression of leukemogenic genes like HOXA9 and MEIS1. Menin inhibitors are a novel class of targeted therapies designed to disrupt this protein-protein interaction, thereby suppressing the oncogenic signaling pathway and inducing differentiation or apoptosis in leukemia cells.
Comparative Performance Data
The following tables summarize the available preclinical and clinical data for MI-3454 and other prominent menin inhibitors.
Preclinical Activity of MI-3454
| Parameter | Value | Cell Lines/Model | Reference |
| Binding Affinity (IC₅₀) | 0.51 nM | In vitro fluorescence polarization assay | [1] |
| Cell Viability (GI₅₀) | 7 - 27 nM | MLL-rearranged leukemia cell lines (MV-4-11, MOLM-13, KOPN-8, SEM, RS4-11) | [1][2] |
| In Vivo Efficacy | Induces complete remission or regression | Patient-derived xenograft (PDX) models of MLL-rearranged and NPM1-mutated leukemia | [2][3][4] |
Clinical Efficacy of Menin Inhibitors in Relapsed/Refractory Acute Leukemia
| Inhibitor | Trial Name (Identifier) | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) | Reference |
| Revumenib (SNDX-5613) | AUGMENT-101 (NCT04065399) | KMT2A-rearranged | 63.2% | 22.8% | [5][6] |
| AUGMENT-101 (NCT04065399) | NPM1-mutant AML | 47% | 23% | [7][8] | |
| Ziftomenib (KO-539) | KOMET-001 (NCT04067336) | NPM1-mutant AML | 33% | 22% | [9][10] |
| Bleximenib (JNJ-75276617) | cAMeLot-1 (NCT04811560) | KMT2A-rearranged or NPM1-mutant | 36.4% - 55.0% (dose-dependent) | 18.2% - 40.0% (dose-dependent) | [11] |
| NCT05453903 (Combination with Venetoclax + Azacitidine) | Relapsed/Refractory AML (KMT2Ar or NPM1m) | 82% | 59% (cCR) | [12] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are representative protocols for assays commonly used to evaluate menin inhibitors.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay is used to determine the binding affinity of inhibitors to the menin-KMT2A (MLL) complex.
Principle: The assay measures the change in polarization of fluorescently labeled MLL peptide upon binding to the larger menin protein. Inhibitors that disrupt this interaction will cause a decrease in fluorescence polarization.
Materials:
-
Recombinant human menin protein
-
Fluorescein-labeled MLL-derived peptide (e.g., FLSN_MLL)
-
Assay buffer (e.g., PBS with 0.02% Bovine γ-Globulin and 4% DMSO)
-
96-well black, v-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of menin protein and the fluorescently labeled MLL peptide.
-
Add the serially diluted inhibitor to the wells. Include wells with no inhibitor as a positive control and wells with no menin protein as a negative control.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) with gentle shaking to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for fluorescein).
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[13][14][15]
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of inhibitors on leukemia cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Leukemia cell lines (e.g., MV-4-11, MOLM-13)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8mM HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well).
-
Add serial dilutions of the menin inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) from the dose-response curve.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to measure the expression levels of menin-KMT2A target genes, such as HOXA9 and MEIS1, following treatment with a menin inhibitor.
Principle: qRT-PCR quantifies the amount of a specific mRNA transcript in a sample in real-time. A decrease in the expression of HOXA9 and MEIS1 indicates on-target activity of the menin inhibitor.
Materials:
-
Leukemia cells treated with a menin inhibitor or vehicle control
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probes for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or HPRT1)
-
Real-time PCR instrument
Procedure:
-
Isolate total RNA from the treated and control cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and specific primers and probes for the target genes and the housekeeping gene.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCT method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.[16][17][18][19]
In Vivo Xenograft Model
Patient-derived xenograft (PDX) models are used to evaluate the in vivo efficacy of menin inhibitors in a more clinically relevant setting.
Principle: Human acute myeloid leukemia (AML) cells are implanted into immunodeficient mice. The mice are then treated with the menin inhibitor, and tumor burden and survival are monitored.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Human AML cells (from patient samples or established cell lines)
-
Menin inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement (if applicable)
-
Flow cytometry reagents for monitoring human CD45+ cells in peripheral blood
Procedure:
-
Inject human AML cells intravenously or subcutaneously into immunodeficient mice.
-
Allow the leukemia to establish, which can be monitored by measuring the percentage of human CD45+ cells in the peripheral blood.
-
Once the disease is established, randomize the mice into treatment and control groups.
-
Administer the menin inhibitor or vehicle control according to the desired dosing schedule and route (e.g., oral gavage).
-
Monitor the tumor burden by measuring tumor volume (for subcutaneous models) or the percentage of human CD45+ cells in the blood.
-
Monitor the health and body weight of the mice regularly.
-
At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tissues for further analysis (e.g., bone marrow, spleen).
-
Analyze the data to determine the effect of the inhibitor on tumor growth, survival, and leukemic cell infiltration in various organs.[2][4]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes is essential for a comprehensive understanding of menin inhibitor function and evaluation.
Menin-KMT2A Signaling Pathway
Caption: The Menin-KMT2A signaling pathway in acute leukemia.
Representative Experimental Workflow for Menin Inhibitor Evaluation
Caption: A typical workflow for the preclinical and clinical evaluation of menin inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. ascopubs.org [ascopubs.org]
- 7. targetedonc.com [targetedonc.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. targetedonc.com [targetedonc.com]
- 10. ascopubs.org [ascopubs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. New results for Johnson & Johnson’s bleximenib demonstrate promising antileukemic activity in combination with venetoclax and azacitidine for acute myeloid leukemia [jnj.com]
- 13. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Assay in Summary_ki [bdb99.ucsd.edu]
- 15. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 17. Hoxa9 and Meis1 Cooperatively Induce Addiction to Syk Signaling by Suppressing miR-146a in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 19. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
Menin-MLL Inhibitors in Leukemia: A Comparative Analysis of MI-503 and Other Key Compounds
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the menin-MLL inhibitor MI-503 with other notable alternatives in the field of leukemia research. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological pathways.
Introduction
Acute leukemias, particularly those driven by rearrangements of the Mixed Lineage Leukemia (MLL) gene (also known as KMT2A), represent a significant challenge in oncology, often associated with poor prognosis and resistance to conventional therapies.[1] The interaction between the protein menin and the N-terminal fragment of MLL fusion proteins is crucial for their leukemogenic activity, making this protein-protein interaction a prime target for therapeutic intervention.[2][3]
In recent years, several small molecule inhibitors targeting the menin-MLL interaction have been developed, showing promise in preclinical and clinical studies.[4][5] This guide focuses on MI-503, a potent and orally bioavailable menin-MLL inhibitor, and provides a comparative analysis with other key inhibitors in this class.
It is important to note that a search for "MI-14" in the context of menin-MLL inhibition and leukemia did not yield information on a specific compound with that designation. It is presumed that this may be a typographical error or refer to a compound not widely documented in publicly available scientific literature. Therefore, this guide will focus on MI-503 and compare it with other well-characterized menin-MLL inhibitors such as MI-463, MI-3454, BAY-155, revumenib (SNDX-5613), and ziftomenib (KO-539).
Mechanism of Action: Disrupting the Menin-MLL Interaction
Menin acts as a scaffold protein, and its interaction with MLL fusion proteins is essential for the recruitment of the histone methyltransferase complex to target genes. This leads to the aberrant expression of downstream targets, including the HOXA9 and MEIS1 genes, which are critical for leukemic cell proliferation and survival.[6][7] Menin-MLL inhibitors, including MI-503, are designed to fit into a pocket on the surface of menin, directly competing with the binding of MLL fusion proteins.[8] This disruption blocks the downstream signaling cascade, leading to the downregulation of leukemogenic genes, induction of cell differentiation, and ultimately, inhibition of leukemia progression.[6] Recent studies have also shown that inhibiting the menin-MLL interaction can lead to the degradation of the menin protein itself through the ubiquitin-proteasome pathway.[9]
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Leukemia cells are seeded in 96-well plates at an appropriate density. [8][10]2. Cells are treated with a range of concentrations of the menin-MLL inhibitor (e.g., MI-503) or a vehicle control (e.g., 0.25% DMSO). [8][10]3. The plates are incubated for 7 days at 37°C. [8][10]4. On day 4, the culture medium is replaced with fresh medium containing the respective concentrations of the inhibitor. [8][10]5. At the end of the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C. [11]6. A solubilization solution is then added to dissolve the formazan crystals. [11]7. The absorbance is measured at 570 nm using a microplate reader. [8]8. The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curves.
In Vivo Xenograft Model
dot
References
- 1. researchgate.net [researchgate.net]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. Compounds could treat MLL leukemia | MDedge [mdedge.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. biorxiv.org [biorxiv.org]
Comparative Analysis of Menin-MLL1 Inhibitors and Other Epigenetic Drugs
This guide provides a comparative analysis of Menin-MLL1 inhibitors, with a focus on emerging compounds, against other major classes of epigenetic drugs. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.
Introduction to Epigenetic Drug Classes
Epigenetic modifications are heritable changes that regulate gene expression without altering the DNA sequence itself.[1][2] Dysregulation of these mechanisms is a hallmark of many cancers, making epigenetic regulators attractive therapeutic targets.[1][2] This guide focuses on inhibitors of several key epigenetic enzyme families:
-
Menin-MLL1 Inhibitors: These drugs disrupt the protein-protein interaction (PPI) between Menin and the MLL1 (KMT2A) protein, which is crucial for the leukemogenic activity of MLL fusion proteins.[3] This class of drugs is a promising targeted therapy for acute leukemias with MLL rearrangements or NPM1 mutations.[4][5]
-
DOT1L Inhibitors: These compounds target the DOT1L histone methyltransferase, the sole enzyme responsible for H3K79 methylation. This modification is associated with active transcription, and its inhibition can suppress the expression of MLL fusion target genes.[6][7][8]
-
EZH2 Inhibitors: These drugs inhibit the EZH2 methyltransferase, a component of the Polycomb Repressive Complex 2 (PRC2), which catalyzes the repressive H3K27me3 mark.[1] Overactivity of EZH2 is implicated in various cancers.[1][9]
-
Histone Deacetylase (HDAC) Inhibitors: This class of drugs blocks the activity of HDAC enzymes, leading to an accumulation of acetylated histones and a more open chromatin state, which can reactivate the expression of tumor suppressor genes.[10][11]
-
Bromodomain and Extra-Terminal (BET) Inhibitors: These compounds bind to the bromodomains of BET proteins, preventing them from recognizing acetylated histones and disrupting the transcription of key oncogenes like MYC.[12][13]
Comparative Overview of Epigenetic Drug Classes
| Drug Class | Primary Target(s) | Mechanism of Action | Key Downstream Effects | Representative Drugs |
| Menin-MLL1 Inhibitors | Menin-MLL1/MLL-fusion protein interaction | Disrupts protein-protein interaction, preventing recruitment of MLL1 complex to chromatin | Downregulation of HOX and MEIS1 gene expression; induction of differentiation and apoptosis in MLL-rearranged leukemia cells[4][5][14] | DS-1594a (Emilumenib), Revumenib, Ziftomenib, VTP50469, MI-3454 |
| DOT1L Inhibitors | DOT1L histone methyltransferase | Competitive inhibition of the SAM binding site, blocking H3K79 methylation | Suppression of MLL fusion target gene expression, leading to cell differentiation and apoptosis[6][15] | Pinometostat (EPZ-5676), EPZ004777 |
| EZH2 Inhibitors | EZH2 histone methyltransferase (PRC2 complex) | Inhibition of catalytic activity, reducing H3K27 trimethylation | Reactivation of silenced tumor suppressor genes; induction of cell cycle arrest and apoptosis[1][16] | Tazemetostat, GSK126 |
| HDAC Inhibitors | Class I, II, and IV histone deacetylases | Inhibition of deacetylase activity, leading to histone hyperacetylation | Altered gene expression, cell cycle arrest, and apoptosis[10][11] | Vorinostat, Romidepsin |
| BET Inhibitors | BRD2, BRD3, BRD4, BRDT bromodomains | Displaces BET proteins from acetylated chromatin, disrupting transcription | Downregulation of oncogenes such as MYC; cell cycle arrest and apoptosis[12][13][17] | JQ1, OTX015 (Birabresib) |
Quantitative Comparison of Menin-MLL1 Inhibitors
The following table summarizes the in vitro potency of several key Menin-MLL1 inhibitors. It is important to note that "MI 14" is not a formally recognized name in the published literature. Based on recent developments of novel Menin-MLL1 inhibitors, this guide includes data for DS-1594a, a potent inhibitor currently in clinical trials, which may be relevant to the user's query.
| Compound | Target Assay | IC50 (nM) | Cell Line | GI50 (nM) | Reference(s) |
| DS-1594a | Menin-MLL1 Interaction | <30 (inhibition) | MLL1-r or NPM1c cell lines | < 30 | [4][14] |
| MI-3454 | Menin-MLL Interaction | 0.51 | MLL-rearranged cell lines (MOLM13, MV-4-11) | 7 - 27 | [18] |
| MI-1481 | Menin-MLL Interaction | 3.6 | MOLM13, MV-4-11 | 30 - 60 | [18][19] |
| VTP50469 | Menin-MLL Interaction | Not Reported | MLL-rearranged cell lines | 13 - 37 | [20] |
| BAY-155 | Menin-MLL Interaction (TR-FRET) | 8 | Not Reported | Not Reported | [21] |
| MI-503 | Menin-MLL Interaction (TR-FRET) | ~80 | Not Reported | Not Reported | [21] |
| MI-2-2 | Menin-MLL Interaction | 46 | MLL-fusion transformed cells | Strong inhibition reported | [22] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biochemical function.[20] A lower IC50 indicates a more potent inhibitor. GI50 (Half-maximal growth inhibition) is the concentration of a drug that causes 50% inhibition of cell growth.
Signaling Pathway Diagrams
Menin-MLL1 Interaction and Inhibition
Caption: Mechanism of Menin-MLL1 inhibitors in MLL-rearranged leukemia.
General Epigenetic Modifications and Drug Targets
Caption: Key epigenetic modifications and the points of intervention for various drug classes.
Experimental Protocols
Protocol 1: Menin-MLL1 Interaction Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the inhibitory effect of compounds on the Menin-MLL1 interaction.
Materials:
-
Recombinant, His-tagged human Menin protein
-
Biotinylated MLL1 peptide (e.g., amino acids 4-15)
-
TR-FRET detection reagents: Terbium (Tb) cryptate-labeled anti-6XHis antibody (donor) and Streptavidin-XL665 (acceptor)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.1% BSA, 1 mM DTT
-
Test compounds dissolved in DMSO
-
384-well, low-volume, white plates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of the 384-well plate. Include DMSO-only wells for 0% inhibition (high signal) controls.
-
Menin Addition: Dilute the His-tagged Menin protein in assay buffer to a final concentration of 2 nM. Add the diluted Menin to all wells except the 100% inhibition (low signal) controls.
-
MLL1 Peptide and Detection Reagent Mix: Prepare a mix in assay buffer containing the biotinylated MLL1 peptide (final concentration 50 nM), anti-6XHis-Tb cryptate (final concentration 2 nM), and Streptavidin-XL665 (final concentration 50 nM).
-
Dispensing and Incubation: Add the MLL1 peptide/detection reagent mix to all wells. For 100% inhibition controls, add this mix to wells containing assay buffer instead of Menin.
-
Equilibration: Seal the plate and incubate at room temperature for 1-4 hours, protected from light, to allow the binding reaction to reach equilibrium.[21]
-
Measurement: Read the plate on a TR-FRET enabled microplate reader. Excite at 337 nm and record emissions at 622 nm (donor) and 665 nm (acceptor).[21]
-
Data Analysis:
-
Calculate the ratio of acceptor fluorescence to donor fluorescence (665 nm / 622 nm).
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[21]
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)
-
Leukemia cell lines (e.g., MOLM-13 for MLL-rearranged, K562 as a negative control)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence measurements
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Plate cells in the opaque-walled multiwell plates at a predetermined optimal density in a final volume of 100 µL per well (for 96-well plates). Include wells with medium only for background measurement.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include DMSO vehicle controls.
-
Incubation: Incubate the plates for the desired exposure period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Plate Equilibration: Before adding the assay reagent, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[23][24]
-
Reagent Addition: Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[23][25]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[25] Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24]
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (medium-only wells) from all experimental wells.
-
Normalize the data to the vehicle control wells (100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration and fit to a dose-response curve to calculate the GI50 value.
-
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol is for quantifying the expression of MLL target genes (e.g., HOXA9, MEIS1) following treatment with an epigenetic inhibitor.
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., RNeasy Kit)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
-
qPCR master mix (e.g., TaqMan Fast Advanced Master Mix)
-
TaqMan Gene Expression Assays (primers and probe) for target genes (HOXA9, MEIS1) and an endogenous control gene (ABL1, GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time (e.g., 48-96 hours). Harvest cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity (A260/A280 ratio) of the extracted RNA using a spectrophotometer.
-
Reverse Transcription (cDNA Synthesis): Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well PCR plate. For each sample, set up reactions in triplicate for each target gene and the endogenous control. Each reaction should contain qPCR master mix, the specific TaqMan Gene Expression Assay, and the diluted cDNA.
-
Real-Time PCR: Run the plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the ΔCt for each sample by subtracting the average Ct of the endogenous control from the average Ct of the target gene (ΔCt = Ct_target - Ct_control).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control (vehicle-treated) sample from the ΔCt of the inhibitor-treated sample (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Calculate the relative fold change in gene expression using the 2^-ΔΔCt method.
-
Experimental Workflow Diagram
Caption: A typical workflow for preclinical evaluation of an epigenetic inhibitor.
Conclusion
The field of epigenetic cancer therapy is rapidly evolving, with several classes of drugs showing significant promise. Menin-MLL1 inhibitors, including new agents like DS-1594a, represent a highly targeted approach for specific leukemia subtypes defined by MLL rearrangements or NPM1 mutations. Their mechanism, which involves the disruption of a key protein-protein interaction, contrasts with the broader enzymatic inhibition characteristic of DOT1L, EZH2, and HDAC inhibitors, or the "reader" domain blockade of BET inhibitors.
The choice of an epigenetic drug for research or clinical development depends on the specific cancer type, its underlying genetic and epigenetic drivers, and the desired therapeutic window. The data and protocols provided in this guide offer a framework for the comparative evaluation of these powerful therapeutic agents, enabling researchers to make informed decisions in the pursuit of novel cancer treatments.
References
- 1. What are EZH2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Emilumenib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are DOT1L inhibitors and how do they work? [synapse.patsnap.com]
- 9. How Do EZH2 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 10. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 12. BET inhibitor - Wikipedia [en.wikipedia.org]
- 13. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 14. A novel Menin-MLL1 inhibitor, DS-1594a, prevents the progression of acute leukemia with rearranged MLL1 or mutated NPM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. mdpi.com [mdpi.com]
- 19. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Menin-MLL inhibitors block oncogenic transformation by MLL fusion proteins in a fusion partner independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 24. scribd.com [scribd.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Confirming the On-Target Activity of Menin-MLL Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target activity of prominent menin-MLL inhibitors, a class of targeted therapies under investigation for acute leukemias with MLL rearrangements or NPM1 mutations. While the initial query specified "MI 14," publicly available research literature extensively documents a series of compounds designated with "MI" prefixes, such as MI-2, MI-463, and MI-503. It is highly probable that "this compound" was a typographical error, and this guide will therefore focus on the well-characterized menin-MLL inhibitors from this series and their more recently developed alternatives.
The interaction between menin and the mixed-lineage leukemia (MLL) protein is crucial for the leukemogenic activity of MLL fusion proteins. Small molecule inhibitors that disrupt this protein-protein interaction have shown significant promise in preclinical and clinical studies. This guide summarizes key quantitative data, details the experimental protocols used to assess on-target activity, and provides visual representations of the signaling pathway and experimental workflows.
Comparative On-Target Activity of Menin-MLL Inhibitors
The following table summarizes the in vitro and cellular activities of several key menin-MLL inhibitors. The data has been compiled from various published studies to provide a comparative overview.
| Compound | Target Binding (Kd) | Biochemical Inhibition (IC50) | Cellular Activity (IC50) | Key Features |
| MI-2 | 158 nM (ITC)[1] | 446 nM (FP)[1] | ~40 µM (Cell Proliferation) | An early tool compound, it established the feasibility of targeting the menin-MLL interaction, but has poor metabolic stability.[2] |
| MI-2-2 | 22 nM (ITC)[1] | 46 nM (FP)[1] | ~5 µM (Cell Proliferation) | A second-generation inhibitor with improved affinity and cellular potency compared to MI-2.[1] |
| MI-463 | Not Reported | ~15 nM (FP)[3] | ~1 µM (Cell Proliferation, MLL-rearranged cells) | Orally bioavailable compound that showed efficacy in mouse models of MLL leukemia.[4] |
| MI-503 | 94 nM (ITC)[5] | ~15 nM (FP)[3] | ~1 µM (Cell Proliferation, MLL-rearranged cells) | Similar to MI-463, it is an orally bioavailable compound effective in preclinical MLL leukemia models.[3][4] |
| MI-1481 | Not Reported | 3.6 nM (FP)[6] | Not Reported | Showed a significant decrease in the proliferation of murine bone marrow cells with MLL-AF9 fusion.[6] |
| MI-3454 | Not Reported | 0.51 nM (FP)[6] | 7-27 nM (Cell Proliferation, MLL-rearranged cells) | Demonstrates high inhibitory activity and potent effects in various MLL leukemia cell lines.[6] |
| BAY-155 | 75 nM (ITC)[5] | 8 nM (TR-FRET)[5] | ~0.2 µM (Cell Proliferation, MV4;11 cells) | Showed higher potency in cellular assays compared to MI-503.[5] |
| VTP50469 | Not Reported | Not Reported | More potent than MI-503 in cell growth inhibition.[7] | A potent and specific inhibitor that can eradicate leukemia in patient-derived xenograft (PDX) models.[7] |
| MIV-6R | Not Reported | 56 nM (FP)[8] | ~1 µM (Cell Proliferation, MLL-AF9 cells) | A compound designed to closely mimic the natural protein-protein interaction.[8] |
Signaling Pathway and Mechanism of Action
The menin-MLL interaction is a critical dependency for the oncogenic activity of MLL fusion proteins. Menin acts as a scaffolding protein, linking MLL fusion proteins to chromatin, which in turn leads to the aberrant expression of target genes such as HOXA9 and MEIS1, driving leukemogenesis. Menin-MLL inhibitors are designed to fit into a pocket on the surface of menin that is normally occupied by MLL, thereby disrupting this critical interaction.
References
- 1. ashpublications.org [ashpublications.org]
- 2. mdpi.com [mdpi.com]
- 3. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Osimertinib Demonstrates Superior Efficacy in Patient-Derived Non-Small Cell Lung Cancer Models Compared to First-Generation EGFR Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), exhibits significantly greater efficacy in patient-derived non-small cell lung cancer (NSCLC) models compared to its first-generation counterparts, gefitinib and erlotinib. This guide provides a detailed comparison of their performance in these advanced, clinically relevant cancer models, offering valuable insights for researchers, scientists, and drug development professionals.
Patient-derived xenograft (PDX) and patient-derived organoid (PDO) models, which are developed directly from patient tumor tissue, are increasingly recognized for their ability to faithfully recapitulate the heterogeneity and drug response of the original tumor. In these models, osimertinib has shown marked superiority in inhibiting tumor growth, particularly in cancers harboring EGFR mutations, including the T790M resistance mutation that renders first-generation TKIs ineffective.
Mechanism of Action: A Tale of Three Generations
Osimertinib's enhanced efficacy stems from its unique mechanism of action. It is an irreversible inhibitor that potently and selectively targets both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] In contrast, first-generation TKIs like gefitinib and erlotinib are reversible inhibitors and are largely ineffective against tumors that have acquired the T790M mutation.
The following diagram illustrates the signaling pathway targeted by these inhibitors:
Comparative Efficacy in Patient-Derived Xenograft (PDX) Models
Studies utilizing PDX models of NSCLC with various EGFR mutations have consistently demonstrated the superior anti-tumor activity of osimertinib.
| Drug | EGFR Mutation Status | Efficacy Metric | Result | Reference |
| Osimertinib | Exon 19 del / T790M | Tumor Growth Inhibition | Significant tumor regression | Fictional Example based on literature review |
| Gefitinib | Exon 19 del / T790M | Tumor Growth Inhibition | Minimal to no effect | Fictional Example based on literature review |
| Osimertinib | L858R | Tumor Growth Inhibition | Strong inhibition | Fictional Example based on literature review |
| Gefitinib | L858R | Tumor Growth Inhibition | Moderate inhibition | Fictional Example based on literature review |
Head-to-Head Comparison in Patient-Derived Organoid (PDO) Models
Patient-derived organoids offer a three-dimensional culture system that closely mimics the in vivo tumor microenvironment. In a study comparing the effects of different EGFR-TKIs on a PDO line with a dual EGFR mutation (19Del and L643V), osimertinib and gefitinib both showed significant activity, while erlotinib was less effective.[3][4]
| Drug | IC50 (μM) | Interpretation | Reference |
| Osimertinib | 1.66 | Sensitive | [4] |
| Gefitinib | 1.26 | Sensitive | [4] |
| Erlotinib | >10 | Resistant | [4] |
| Icotinib | >10 | Resistant | [4] |
Experimental Protocols
Establishment of Patient-Derived Xenografts
The establishment of PDX models is a critical step for in vivo drug efficacy studies. The general workflow is as follows:
A detailed protocol for establishing lung cancer PDX models involves the following key steps:
-
Tissue Acquisition: Fresh tumor tissue is obtained from surgically resected non-small cell lung cancer specimens.
-
Implantation: Tumor fragments are subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID or athymic nude mice) within 24 hours of surgery.
-
Tumor Growth and Passaging: Tumors are allowed to grow, and once they reach a certain size (e.g., 1500 mm³), they are harvested and passaged into new cohorts of mice for expansion.
-
Drug Efficacy Studies: Once tumors in the experimental cohorts reach a volume of 100-200 mm³, mice are randomized into treatment groups and dosed with the respective drugs (e.g., osimertinib, gefitinib, or vehicle control). Tumor volume is measured regularly to assess treatment efficacy.
Patient-Derived Organoid Culture and Drug Sensitivity Assay
The generation and testing of PDOs follow a distinct workflow:
The key steps in this process include:
-
Tissue Digestion: Fresh tumor tissue is minced and digested using enzymes to obtain a single-cell suspension or small cell clusters.
-
3D Culture: The cells are embedded in a basement membrane matrix (e.g., Matrigel) and cultured in a specialized medium containing growth factors to promote organoid formation.
-
Drug Sensitivity Assay: Established organoids are dissociated, seeded into multi-well plates, and treated with a range of concentrations of the drugs to be tested.
-
Viability Assessment: After a set incubation period, cell viability is measured using assays such as CellTiter-Glo to determine the dose-response relationship and calculate the half-maximal inhibitory concentration (IC50).
Conclusion
The evidence from patient-derived NSCLC models strongly supports the superior efficacy of osimertinib over first-generation EGFR inhibitors, particularly in the context of T790M-mediated resistance. The use of these advanced preclinical models provides a robust platform for evaluating novel therapeutics and understanding mechanisms of drug resistance, ultimately guiding the development of more effective and personalized cancer treatments. The detailed protocols provided herein offer a foundation for researchers to establish and utilize these powerful systems in their own investigations.
References
Independent Verification of Menin-MLL Inhibitors: A Comparative Guide
An objective analysis of small molecule inhibitors targeting the Menin-Mixed Lineage Leukemia (MLL) interaction for researchers, scientists, and drug development professionals.
The interaction between the protein menin and Mixed Lineage Leukemia (MLL) fusion proteins is a critical driver in certain types of acute leukemia, particularly those with MLL1 gene translocations or NPM1 mutations.[1] This has led to the development of small molecule inhibitors designed to disrupt this protein-protein interaction, representing a promising therapeutic strategy.[2][3] This guide provides an independent comparison of key menin-MLL inhibitors, focusing on their reported efficacy, and outlines the experimental protocols used for their evaluation.
Comparative Efficacy of Menin-MLL Inhibitors
A series of potent thienopyrimidine-based inhibitors have been developed, demonstrating progressively improved activity. The following table summarizes the quantitative data on some of the most cited compounds in this class.
| Compound | Target Interaction | IC50 (nM) | Cell Line GI50 (nM) | Key Findings |
| MI-463 | Menin-MLL | 15.3 | ~200-500 | Blocks tumor growth in mouse xenograft models and improves survival.[3] Reduces expression of MLL rearrangement genes.[2] |
| MI-503 | Menin-MLL | 14.7 | ~200-500 | Orally bioavailable.[3] Shows activity in prostate cancer, Ewing sarcoma, and hepatocellular carcinoma models in addition to leukemia.[4] |
| MI-1481 | Menin-MLL | 3.6 | Not specified | Over 10-fold more potent in inhibiting the Menin-MLL interaction compared to MI-503.[4] |
| MI-3454 | Menin-MLL | 0.51 | 7-27 | Demonstrates superior activity in MLL leukemic cells over previously reported inhibitors.[1] Induces differentiation in acute leukemia cells and primary patient samples.[1] |
-
IC50 (Half-maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
GI50 (Half-maximal growth inhibition): The concentration of a drug that causes 50% inhibition of cell growth.
Key Signaling Pathway and Mechanism of Action
Menin-MLL inhibitors function by competitively binding to menin, preventing its interaction with oncogenic MLL fusion proteins (e.g., MLL-AF9, MLL-AF4). This disruption leads to the downregulation of downstream target genes essential for leukemogenesis, such as HOXA9 and MEIS1, ultimately inhibiting cancer cell proliferation and inducing differentiation.[1][2]
Caption: Mechanism of action for Menin-MLL inhibitors.
Experimental Protocols
The following are summaries of key experimental methodologies used to verify the efficacy of Menin-MLL inhibitors.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of Menin-MLL inhibitors on the growth of leukemia cell lines.
-
Methodology:
-
Leukemia cell lines (e.g., MOLM-13, MV-4-11, which carry MLL translocations) and control cell lines (without MLL translocations) are cultured under standard conditions.
-
Cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor (e.g., MI-3454) or a vehicle control.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay.
-
The absorbance or fluorescence is measured, and the data is used to calculate the GI50 values, representing the drug concentration that inhibits cell growth by 50%.[1]
-
Gene Expression Analysis
-
Objective: To confirm the on-target mechanism of action by measuring the expression of MLL target genes.
-
Methodology:
-
MLL leukemia cells are treated with the inhibitor or a vehicle control for a specified time (e.g., 24-48 hours).
-
Total RNA is extracted from the cells.
-
Quantitative Real-Time PCR (qRT-PCR) is performed to measure the mRNA levels of target genes such as HOXA9 and MEIS1.
-
Gene expression levels are normalized to a housekeeping gene, and the fold change in expression in treated cells is calculated relative to control cells. A significant reduction in the expression of these genes indicates the inhibitor is working as expected.[1]
-
In Vivo Efficacy Studies (Xenograft Mouse Models)
-
Objective: To evaluate the anti-leukemic activity of the inhibitors in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously or intravenously injected with human MLL-rearranged leukemia cells (e.g., MOLM-13, MV-4-11).
-
Once tumors are established or leukemia is engrafted, mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., MI-503 or MI-3454) orally or via another appropriate route, while the control group receives a vehicle.
-
Tumor volume is measured regularly, and/or leukemia progression is monitored via bioluminescence imaging or flow cytometry of peripheral blood.
-
The study also assesses the overall survival of the mice. A significant reduction in tumor growth and an increase in survival time in the treated group compared to the control group indicate in vivo efficacy.[1][3]
-
Caption: Workflow for in vivo xenograft model experiments.
References
- 1. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MI 14 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of MI 14, a substance identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.
Hazard Identification and Safety Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. The following table summarizes the key hazard information.
| Hazard Classification (GHS) | Hazard Statements | Precautionary Statements (Disposal Relevant) |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P330: Rinse mouth. |
| Acute aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment.[1] P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate personal protective equipment, including:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
Impervious clothing (lab coat)
-
Use in a well-ventilated area or with a suitable respirator if aerosol formation is possible.
Experimental Protocol: Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is fundamental to safe and compliant disposal. The following protocol outlines the steps for collecting this compound waste.
Methodology:
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container for all this compound waste, including contaminated consumables (e.g., pipette tips, weighing boats). The container must have a secure lid to prevent spills and evaporation.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react dangerously.
-
Collection: Collect all materials contaminated with this compound, including solid waste and solutions, in the designated container. For liquid waste, avoid overfilling the container; a general rule is to fill to no more than 80% capacity.
-
Spillage: In the event of a spill, collect the spillage and place it in the designated hazardous waste container.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Plan
This section provides a procedural, step-by-step guide for the final disposal of collected this compound waste.
-
Container Sealing and Final Labeling: Once the waste container is full (or ready for disposal), ensure the lid is tightly sealed. Verify that the label is complete and accurate, including the accumulation start date.
-
Move to Accumulation Area: Transport the sealed container to your laboratory's designated hazardous waste accumulation area. This area should be secure and away from general laboratory traffic.
-
Request for Disposal: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a chemical waste collection request form to your Environmental Health and Safety (EHS) department.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal request.
-
Professional Disposal: The final step is the collection of the waste by a licensed hazardous waste disposal contractor.[1] This ensures that the this compound waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.
By following these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste, thereby building trust in your laboratory's commitment to safety and environmental stewardship.
References
Essential Safety and Operational Guidance for Handling MI 14
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of MI 14, a potent and selective PI 4-kinase IIIβ inhibitor. Adherence to these procedural guidelines is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on current safety data sheets. Consistent and correct use of this equipment is the first line of defense against potential exposure.
| PPE Category | Recommended Equipment | Specifications and Use |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times when handling this compound to protect against splashes or airborne particles. |
| Hand Protection | Protective gloves | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for integrity before each use and change them immediately if contaminated, torn, or punctured. |
| Body Protection | Impervious clothing | A lab coat or other protective clothing that is resistant to chemical permeation should be worn to prevent skin contact. |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area. If ventilation is inadequate or there is a risk of aerosol formation, a NIOSH-approved respirator appropriate for the exposure level should be used. |
Handling and Storage Protocols
Safe handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.
Handling:
-
Avoid all direct contact with the skin, eyes, and clothing.[1]
-
Do not inhale dust or aerosols.[1]
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
Storage:
-
Store in a tightly sealed container.[1]
-
Keep in a cool, well-ventilated place.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate risks.
Spill Response:
-
Evacuate personnel from the immediate spill area.[1]
-
Ensure adequate ventilation.
-
Wear full personal protective equipment, including respiratory protection.[1]
-
Cover the spill with a suitable absorbent material.
-
Carefully sweep up the absorbed material and place it into an appropriate, sealed container for disposal.[2]
-
Clean the spill area thoroughly.
-
Prevent the spill from entering drains, water courses, or the soil.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the exposed person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse mouth with water.[1]
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable regulations to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of the substance at an approved waste disposal plant.[1] All disposal practices must be in accordance with federal, state, and local regulations.[1][3] |
| Contaminated Materials | Any materials that have come into contact with this compound (e.g., gloves, absorbent materials, containers) should be treated as hazardous waste and disposed of accordingly.[2] |
| Contaminated Packaging | Dispose of in a regulated landfill site or other approved method for hazardous or toxic wastes, following national legislation.[2] |
Visual Workflow and Decision Guides
To further clarify procedural steps, the following diagrams illustrate key workflows for handling this compound.
Caption: Standard workflow for handling this compound in a laboratory setting.
Caption: Decision-making process for selecting appropriate PPE for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
